Boc-L-Valine-d8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-SSOOLOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Boc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of Boc-L-Valine-d8. This deuterated, protected amino acid is a critical reagent in modern peptide synthesis and quantitative proteomics, offering precision and versatility in complex scientific workflows.
Core Chemical and Physical Properties
This compound, also known as N-(tert-Butoxycarbonyl)-L-valine-d8, is a stable isotope-labeled form of the proteinogenic amino acid valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications, while the Boc protecting group facilitates its use in stepwise peptide synthesis.
Summary of Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | |
| (CD₃)₂CDCD(NH-Boc)CO₂H | [1][2] | |
| Molecular Weight | 225.31 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Physical Form | Solid | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-80 °C (lit.) | |
| Optical Activity | [α]20/D -6.5° (c = 1% in acetic acid) | |
| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol. | |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | |
| Mass Shift | M+8 |
Chemical Identifiers
| Identifier | Value | Citations |
| CAS Number (Labeled) | 153568-33-3 | |
| CAS Number (Unlabeled) | 13734-41-3 | |
| PubChem Substance ID | 329759601 | |
| MDL Number | MFCD04118289 | |
| InChI Key | SZXBQTSZISFIAO-SSOOLOFBSA-N |
Applications in Peptide Synthesis and Proteomics
This compound is primarily utilized in two key areas of biochemical research: as a building block in Boc-based solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry in proteomics and metabolomics.
Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the amino acid. This strategy relies on graduated acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). The incorporation of this compound allows for the synthesis of peptides containing isotopically labeled valine residues, which are invaluable for structural studies by NMR and as internal standards in quantitative assays of the synthesized peptide.
The following diagram illustrates the cyclical workflow for incorporating an amino acid, such as this compound, into a growing peptide chain using Boc-SPPS.
1. Resin Preparation and First Amino Acid Attachment:
-
The synthesis begins with a suitable solid support, such as a Merrifield or PAM resin.
-
The C-terminal amino acid is first attached to the resin. For subsequent cycles involving this compound, the resin-bound peptide will have a free amino group after the deprotection step.
2. Deprotection of the N-terminal Boc Group:
-
The resin-bound peptide is swelled in dichloromethane (DCM).
-
The Boc protecting group is removed by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
-
The resin is then washed thoroughly with DCM and typically an alcohol like isopropanol (IPA) to remove residual acid.
3. Neutralization:
-
The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine by treating the resin with a 10% solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DCM.
-
The resin is washed again with DCM to remove excess base and byproducts.
4. Coupling of this compound:
-
This compound (typically 2-4 equivalents) is pre-activated with a coupling reagent. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA.
-
The activated this compound solution in a suitable solvent like N,N-dimethylformamide (DMF) or DCM is added to the neutralized resin-bound peptide.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
5. Final Cleavage and Purification:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (HF) with a scavenger like anisole.
-
The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Internal Standard in Quantitative Mass Spectrometry
The eight deuterium atoms in this compound provide a significant and well-defined mass increase (8 Da) over its unlabeled counterpart. This mass difference allows it to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative proteomics. When a known amount of the labeled standard is spiked into a biological sample, the ratio of the mass spectrometer signal of the endogenous (light) analyte to the labeled (heavy) standard allows for accurate and precise quantification, correcting for variations in sample preparation, chromatography, and ionization.
The diagram below outlines the general workflow for a "bottom-up" proteomics experiment where a stable isotope-labeled peptide (derived from a protein standard or used to quantify a specific peptide) is employed for quantification. This compound would be incorporated into a synthetic peptide standard for this purpose.
1. Sample Preparation:
-
A precise amount of the synthetic peptide standard containing the this compound residue (after deprotection and purification) is added to the biological sample at the earliest stage possible to account for variability in subsequent steps.
-
The proteins in the sample are then extracted, denatured, reduced, and alkylated.
2. Enzymatic Digestion:
-
The protein mixture is digested into smaller peptides using a protease, most commonly trypsin. This "bottom-up" approach generates peptides that are amenable to LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer is configured to detect and fragment both the endogenous (light) and the labeled (heavy) versions of the target peptide.
4. Data Analysis and Quantification:
-
The chromatographic peaks for both the light and heavy peptides are integrated.
-
The ratio of the peak area of the endogenous peptide to the peak area of the known amount of spiked-in labeled peptide standard is calculated.
-
This ratio is then used to determine the absolute concentration of the endogenous peptide, and by extension the parent protein, in the original sample by comparing it to a calibration curve.
Characterization by NMR and Mass Spectrometry
While specific experimental parameters are instrument-dependent, the following provides a general guide for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, a sample is typically prepared by dissolving a few milligrams of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The concentration is usually in the range of 5-10 mg/mL.
-
Expected Spectra: Due to the extensive deuteration of the valine side chain and the α-carbon, the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated analog. The most prominent signals will be from the protons of the tert-butoxycarbonyl (Boc) group, which will appear as a singlet around 1.45 ppm. The NH proton signal will also be present, though its chemical shift will be solvent-dependent. The signals from the valine backbone and side-chain (α-H, β-H, and γ-CH₃) will be absent due to deuterium substitution.
-
²H NMR: Deuterium NMR can be used to confirm the positions of deuteration.
Mass Spectrometry (MS)
-
Sample Preparation: The sample can be dissolved in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), for analysis by electrospray ionization (ESI) mass spectrometry.
-
Expected Spectra: In the positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 226.3. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 224.3. High-resolution mass spectrometry can be used to confirm the elemental composition. The isotopic pattern will clearly show the presence of the eight deuterium atoms.
Conclusion
This compound is a highly valuable tool for researchers in peptide chemistry and proteomics. Its well-defined chemical and physical properties, combined with its utility in both the synthesis of labeled peptides and as an internal standard for precise quantification, make it an indispensable reagent for a wide range of advanced research applications. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.
References
An In-depth Technical Guide to Boc-L-Valine-d8: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-Valine-d8, a deuterated and protected amino acid analog crucial for advancements in proteomics, drug development, and biomolecular research. This document details its physicochemical properties, outlines its primary applications in peptide synthesis and as an internal standard in mass spectrometry, and provides illustrative experimental workflows.
Core Properties of this compound
This compound is a stable isotope-labeled form of N-tert-butoxycarbonyl-L-valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an invaluable tool for quantitative analysis, particularly in mass spectrometry-based applications.
| Property | Value | References |
| Molecular Weight | 225.31 g/mol | [1][2] |
| Chemical Formula | C₁₀H₁₁D₈NO₄ | [3] |
| Linear Formula | (CD₃)₂CDCD(NH-Boc)CO₂H | |
| Isotopic Purity | ≥98 atom % D | |
| Appearance | White to off-white solid | |
| Melting Point | 77-80 °C |
Applications in Research and Development
This compound serves two primary functions in the scientific community: as a building block for the synthesis of stable isotope-labeled peptides and as an internal standard for the accurate quantification of valine and related compounds.
Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS) to introduce a deuterated valine residue into a peptide sequence. These labeled peptides are instrumental in quantitative proteomics, serving as internal standards for the precise measurement of protein expression levels.
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.
Materials:
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Merrifield resin or other suitable solid support
-
This compound
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Other required Boc-protected amino acids
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling agents (e.g., HBTU, DIC)
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Scavengers (e.g., p-cresol)
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Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
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Resin Swelling: Swell the resin in DCM in a reaction vessel.
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Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.
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Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.
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Coupling of this compound:
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Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.
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Add DIEA to activate the amino acid.
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Add the activated amino acid solution to the resin and agitate.
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-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
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Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF with scavengers.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Workflow for Labeled Peptides
Internal Standard in Mass Spectrometry
The most common application of this compound is as a precursor to the isotopically labeled L-Valine-d8, which serves as an internal standard for quantitative analysis by mass spectrometry (MS). The Boc group is removed prior to its use as an internal standard. The deuterated standard is chemically identical to the endogenous analyte (L-Valine) but has a higher mass, allowing for its distinction by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for accurate quantification.
Materials:
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Biological sample (e.g., plasma, tissue homogenate)
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L-Valine-d8 internal standard (prepared from this compound by deprotection)
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Protein precipitation agent (e.g., acetonitrile, methanol)
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LC-MS/MS system
Procedure:
-
Sample Preparation:
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To a known volume of the biological sample, add a precise amount of the L-Valine-d8 internal standard solution.
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Vortex the mixture.
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Precipitate proteins by adding a cold protein precipitation agent.
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Centrifuge the sample to pellet the precipitated proteins.
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Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
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Separate the analyte and internal standard from other matrix components using a suitable liquid chromatography method.
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Detect and quantify the analyte (L-Valine) and the internal standard (L-Valine-d8) using multiple reaction monitoring (MRM) or a similar mass spectrometry technique.
-
-
Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard.
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Calculate the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
IDMS Workflow for Valine Quantification
Conclusion
This compound is a versatile and indispensable tool for modern life sciences research. Its application in the synthesis of isotopically labeled peptides enables precise protein quantification, providing critical insights into complex biological processes. Furthermore, its use as a precursor for internal standards in mass spectrometry ensures the accuracy and reliability of quantitative measurements of valine and related metabolites, which is paramount in clinical diagnostics and metabolic studies. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in achieving robust and reproducible scientific outcomes.
References
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-valine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(tert-Butoxycarbonyl)-L-valine-d8. This isotopically labeled amino acid is a crucial tool in various scientific disciplines, particularly in drug development, proteomics, and metabolic research, where it serves as an internal standard for quantitative analysis and as a building block for the synthesis of labeled peptides.
Core Chemical and Physical Properties
N-(tert-Butoxycarbonyl)-L-valine-d8, also known as Boc-L-valine-d8, is a deuterated form of the protected amino acid N-(tert-Butoxycarbonyl)-L-valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
| Property | Value | References |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-valine-2,3,4,4,4,4',4',4'-d8 | [1] |
| Synonyms | This compound, (CD3)2CDCD(NH-Boc)CO2H | [2][3] |
| CAS Number | 153568-33-3 | [1][4] |
| Unlabeled CAS Number | 13734-41-3 | |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | |
| Molecular Weight | 225.31 g/mol | |
| Accurate Mass | 225.1816 | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Appearance | Solid | |
| Melting Point | 77-80 °C | |
| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid | |
| Storage Temperature | Room temperature or refrigerated (2°C to 8°C) |
Chemical Structure
The chemical structure of N-(tert-Butoxycarbonyl)-L-valine-d8 is characterized by a valine core where eight hydrogen atoms have been replaced by deuterium. The amine group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis.
Caption: Chemical structure of N-(tert-Butoxycarbonyl)-L-valine-d8.
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-L-valine-d8
The synthesis of N-(tert-Butoxycarbonyl)-L-valine-d8 is analogous to the well-established methods for the Boc protection of L-valine, with the starting material being L-valine-d8.
Materials:
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L-valine-d8
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Di-tert-butyl dicarbonate (Boc)₂O
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Dioxane
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Water
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Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
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Ethyl acetate
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5% Citric acid solution or 1 M HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or petroleum ether
Procedure:
-
Dissolution: Dissolve L-valine-d8 (1 equivalent) and a base such as triethylamine (1.5 equivalents) or sodium hydroxide in a 1:1 (v/v) mixture of dioxane and water.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature. The reaction is typically complete within a few hours. The pH of the reaction mixture should be maintained around 8-9 if using NaOH.
-
Work-up: Dilute the reaction mixture with water and wash with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O and byproducts.
-
Acidification: Carefully acidify the aqueous layer with a 5% citric acid solution or 1 M HCl to a pH of approximately 2-3. This will precipitate the N-(tert-Butoxycarbonyl)-L-valine-d8.
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Extraction: Extract the product into ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Crystallization: The crude product can be crystallized from a mixture of ethyl acetate and hexane or petroleum ether to yield pure N-(tert-Butoxycarbonyl)-L-valine-d8.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-(tert-Butoxycarbonyl)-L-valine-d8 can be incorporated into a peptide sequence using standard Boc-SPPS protocols. This allows for the synthesis of peptides containing a deuterated valine residue at a specific position.
General Boc-SPPS Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield, PAM) pre-loaded with the first amino acid. Swell the resin in dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This is followed by washing with DCM and a neutralization step using a base like diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: Dissolve N-(tert-Butoxycarbonyl)-L-valine-d8 (typically 2-4 equivalents) and a coupling agent (e.g., HBTU, DIC/HOBt) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for incorporating this compound in SPPS.
Use as an Internal Standard in LC-MS/MS
N-(tert-Butoxycarbonyl)-L-valine-d8 is an excellent internal standard for the quantification of N-(tert-Butoxycarbonyl)-L-valine or valine (after deprotection) in complex biological matrices.
General Protocol for Sample Preparation and Analysis:
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate).
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Internal Standard Spiking: Add a known amount of N-(tert-Butoxycarbonyl)-L-valine-d8 solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Protein Precipitation/Extraction: Precipitate proteins using a solvent like acetonitrile or methanol. Alternatively, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Derivatization (Optional): If analyzing for valine, the Boc group needs to be removed. This can be done by acid hydrolysis. Further derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte and internal standard using a suitable reverse-phase HPLC or UPLC column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of the analyte in the unknown samples from this calibration curve.
Conclusion
N-(tert-Butoxycarbonyl)-L-valine-d8 is a versatile and indispensable tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable standard for quantitative mass spectrometry and a valuable building block for the synthesis of isotopically labeled peptides. This guide provides the foundational knowledge for the effective utilization of this compound in advanced research and development settings.
References
A Comprehensive Technical Guide to Boc-L-Valine-d8
This technical guide provides an in-depth overview of Boc-L-Valine-d8, a deuterated derivative of the protected amino acid Boc-L-Valine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document covers the core identification, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies.
Compound Identification and Properties
This compound is a stable isotope-labeled version of Boc-L-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification and a useful tool in biomolecular NMR studies.[1]
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 153568-33-3[1][2][3][4] |
| Unlabeled CAS Number | 13734-41-3 |
| EC Number | 237-307-6 |
| MDL Number | MFCD04118289 |
Nomenclature and Formula
The systematic and common names for this compound are provided, along with its chemical formula.
| Name/Formula | Value |
| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |
| Synonyms | N-(tert-Butoxycarbonyl)-L-valine-d8, L-Valine-d8, N-t-Boc derivative, (S)-2-(Boc-amino)-3-methylbutyric acid-d8, Boc-Val-OH-d8 |
| Chemical Formula | C₁₀H₁₁D₈NO₄ |
| Linear Formula | (CD₃)₂CDCD(NH-Boc)CO₂H |
| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--(NC(=O)OC(C)(C)C)C(O)=O |
| InChI | InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |
Physicochemical Data
This table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 225.31 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 77-80 °C |
| Isotopic Purity | ≥ 98 atom % D |
| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid |
| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. Some suppliers suggest room temperature storage is also acceptable. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of L-Valine-d8 using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
L-Valine-d8
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
0.5 M Citric acid solution
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Valine-d8 in an aqueous solution of 1N NaOH and water.
-
Add THF to the solution.
-
Cool the mixture to 10°C while stirring vigorously.
-
Add Boc-anhydride to the solution in portions, maintaining the pH between 8 and 9 by adding 2N NaOH as needed.
-
Allow the reaction to stir for several hours at room temperature.
-
Extract the reaction mixture with diethyl ether to remove unreacted Boc-anhydride and byproducts.
-
Acidify the aqueous layer with a 0.5 M citric acid solution, which will precipitate an oily substance.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification
The crude product can be purified by crystallization or chromatographic methods.
Crystallization Protocol:
-
Add petroleum ether to the concentrated extract from the synthesis step.
-
Allow the mixture to stand in a refrigerator to induce crystallization.
-
Filter the formed crystals and dry them to obtain pure this compound.
Chromatographic Purification Protocol: For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile), both typically containing a small amount of an acid like trifluoroacetic acid (TFA).
-
Elution: Inject the dissolved crude sample and run a linear gradient of increasing organic modifier concentration.
-
Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection.
-
Isolation: Combine the pure fractions and remove the solvent, often by lyophilization, to yield the final product.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using the following techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the deuterated positions, while ²H NMR would confirm the presence and location of deuterium. ¹³C NMR would also be used for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Applications in Research and Development
This compound is a crucial tool in various scientific applications, primarily leveraging its isotopic label.
Mass Spectrometry-Based Proteomics
The primary application of this compound is in the synthesis of stable isotope-labeled peptides. These peptides are used as internal standards in quantitative proteomics experiments, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify the abundance of specific proteins in complex biological samples.
Biomolecular NMR
In biomolecular NMR, deuterium labeling can simplify complex spectra and provide unique structural and dynamic information about peptides and proteins.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Stable isotope-labeled compounds are widely used as tracers in DMPK studies to follow the absorption, distribution, metabolism, and excretion of drug candidates.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the use of this compound in research and a conceptual representation of its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Caption: Workflow for using this compound in quantitative proteomics.
References
A Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical reagent in peptide synthesis and various applications within drug development and proteomics. This document details quantitative physical data, outlines experimental methodologies for their determination, and presents a visual representation of a typical synthesis and purification workflow.
Quantitative Physical Data
The physical properties of deuterated Boc-L-Valine, specifically Boc-L-Valine-d8, have been compiled from various commercial and scientific sources. The following table summarizes these key characteristics to facilitate easy comparison and reference.
| Physical Characteristic | Value | Notes and Conditions |
| Molecular Weight | 225.31 g/mol | For this compound |
| Appearance | White to off-white solid/powder | |
| Melting Point | 77-80 °C | |
| Specific Rotation ([α]D) | -6.5° | c = 1% in acetic acid at 20°C |
| Isotopic Purity | ≥98 atom % D | For this compound |
| Chemical Purity | ≥98% | As determined by HPLC |
| Linear Formula | (CD3)2CDCD(NH-Boc)CO2H | For this compound |
| Storage Temperature | +2°C to +8°C | Desiccated and protected from light |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical characteristics of deuterated Boc-L-Valine.
Melting Point Determination
The melting point of crystalline solids like deuterated Boc-L-Valine is a crucial indicator of purity. A common and effective method for its determination is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry deuterated Boc-L-Valine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is utilized.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).
-
Specific Rotation Measurement
Optical rotation is a fundamental property of chiral molecules like L-valine derivatives and is measured using a polarimeter. The specific rotation is a standardized value.
Methodology:
-
Solution Preparation: A solution of deuterated Boc-L-Valine is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., acetic acid) to a known concentration (e.g., 1 g/100 mL).
-
Apparatus: A calibrated polarimeter with a sodium D-line light source (589 nm) and a thermostatically controlled sample cell of a known path length (typically 1 decimeter) is used.
-
Procedure:
-
The polarimeter is calibrated with the pure solvent to determine the zero reading.
-
The sample solution is then placed in the polarimeter cell, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) of the solution is measured at a constant temperature (e.g., 20°C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters.
-
c is the concentration of the solution in g/mL.
-
-
Isotopic Purity Determination
The isotopic enrichment of deuterated compounds is a critical parameter, typically determined by mass spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of the deuterated Boc-L-Valine is prepared in a suitable volatile solvent.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is employed.
-
Procedure:
-
The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.
-
The relative abundances of the molecular ions corresponding to the deuterated species (e.g., [M+H]+ for this compound) and any residual non-deuterated or partially deuterated species are measured.
-
The isotopic purity is calculated as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues of the molecule.
-
Chemical Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of amino acid derivatives.
Methodology:
-
Sample and Standard Preparation: A solution of the deuterated Boc-L-Valine of a known concentration is prepared in the mobile phase. Reference standards of known purity are also prepared.
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a detector (e.g., UV-Vis or mass spectrometer) is used.
-
Procedure:
-
An appropriate mobile phase is selected to achieve good separation of the main compound from any potential impurities.
-
The sample is injected onto the HPLC column.
-
The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
The detector response for the main peak and any impurity peaks is recorded.
-
The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of deuterated Boc-L-Valine. This process typically involves the protection of the amino group of deuterated L-valine with a tert-butoxycarbonyl (Boc) group.
A Technical Guide to the Isotopic Purity and Enrichment of Boc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Boc-L-Valine-d8, a deuterated derivative of the proteinogenic amino acid L-valine with a tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
This compound is a valuable tool in various scientific disciplines, including proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include its use as an internal standard for mass spectrometry (MS)-based quantification, as a tracer for metabolic flux analysis, and in the synthesis of isotope-labeled peptides for structural and functional studies.[1][] The successful application of this compound is highly dependent on its isotopic purity and enrichment, which directly impact the accuracy and reliability of experimental results.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, with specifications from major suppliers consistently indicating a deuterium enrichment of 98 atom % D.[3] This level of enrichment is suitable for a wide range of applications. The key specifications for this compound and its unlabeled counterpart are summarized in the tables below for easy comparison.
Table 1: Specifications of this compound
| Property | Value | Reference |
| Isotopic Purity | 98 atom % D | [3] |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | |
| Molecular Weight | 225.31 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 77-80 °C | |
| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid |
Table 2: Specifications of Unlabeled Boc-L-Valine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄ | |
| Molecular Weight | 217.27 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 77-80 °C | |
| Solubility | Insoluble in water |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol for Isotopic Enrichment Analysis
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds. The following protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Prepare a serial dilution of the stock solution to a working concentration of 1 µg/mL.
-
Prepare a corresponding solution of unlabeled Boc-L-Valine as a reference standard.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18) should be used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Scan Mode: Full scan mode is used to observe the entire isotopic cluster of the molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is required to resolve the different isotopologues.
-
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled (M+0) and deuterated (M+8) forms of Boc-L-Valine.
-
Integrate the peak areas for each isotopologue in the mass spectrum.
-
The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = [Σ(Intensity of deuterated isotopologues) / Σ(Intensity of all isotopologues)] x 100
-
Specialized software, such as ElemCor or IsotopicLabelling, can be used for more accurate data analysis, which corrects for natural isotope abundance.
NMR Spectroscopy Protocol for Isotopic Purity Determination
Deuterium NMR (²H or D-NMR) spectroscopy is a direct method for observing and quantifying the deuterium atoms in a molecule, providing information on the sites and extent of deuteration.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., chloroform, DMSO).
-
The use of a non-deuterated solvent is crucial to avoid interference from the solvent signal.
2. NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.
-
Parameters:
-
Observe Nucleus: ²H
-
Reference: An internal standard with a known chemical shift can be used, or the solvent peak can be used as a reference.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1) should be used to ensure quantitative results.
-
Number of Scans: A larger number of scans may be required to achieve an adequate signal-to-noise ratio due to the lower gyromagnetic ratio of deuterium compared to protons.
-
3. Data Analysis:
-
Integrate the peaks in the ²H NMR spectrum corresponding to the different deuterium environments in the this compound molecule.
-
The relative integrals of the signals can be used to confirm the deuteration pattern and to identify any residual proton signals, which would indicate incomplete deuteration.
-
Quantitative NMR (qNMR) methods can be employed for a more precise determination of the isotopic enrichment by comparing the integral of the deuterium signals to that of a known internal standard.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent analysis of its isotopic purity. The synthesis typically involves the deuteration of L-valine followed by the protection of the amino group with a Boc group.
Caption: Workflow for Synthesis and Isotopic Purity Analysis of this compound.
Logical Relationship of Analytical Techniques
The determination of isotopic purity relies on a combination of analytical techniques, each providing complementary information. The following diagram illustrates the logical relationship between these techniques.
Caption: Interrelation of Analytical Methods for Isotopic Purity Determination.
References
Technical Guide: Solubility Parameters of Boc-L-Valine-d8 in Common Laboratory Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Valine-d8, a deuterated, protected amino acid critical in peptide synthesis and metabolic tracing studies. Due to the scarcity of direct experimental data for this specific isotopic derivative, this document leverages data from its non-deuterated counterpart, Boc-L-Valine, as a proxy. The physical and chemical properties of deuterated and non-deuterated isotopologues are sufficiently similar for the purpose of estimating solubility behavior in common laboratory solvents.
Introduction to Solubility Parameters
Solubility parameters are numerical values that provide a practical way to predict the degree of interaction between materials, making them invaluable for formulation development, chromatography, and process chemistry. The fundamental principle is that substances with similar solubility parameters are likely to be miscible.
-
Hildebrand Solubility Parameter (δ): The Hildebrand parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid. It provides a single value to estimate solubility behavior, particularly for nonpolar systems.[1] Materials with similar δ values are likely to be soluble in each other.[1]
-
Hansen Solubility Parameters (HSP): The Hansen method refines the Hildebrand parameter by dividing the total cohesive energy into three distinct components:
-
δD: Energy from dispersion forces (van der Waals).
-
δP: Energy from polar interactions (dipole moments).
-
δH: Energy from hydrogen bonding.
Together, these three parameters (δD, δP, δH) act as coordinates in a three-dimensional "solubility space." A solute will be soluble in a solvent if the solvent's coordinates are close to the solute's coordinates in this space.[2]
-
As of this review, specific experimentally-derived Hildebrand or Hansen solubility parameters for Boc-L-Valine or its deuterated form have not been published in readily available literature. However, qualitative solubility data and theoretical estimation methods can provide strong guidance.
Physicochemical Properties and Qualitative Solubility of Boc-L-Valine
Boc-L-Valine is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[3][4] This protection renders the molecule more hydrophobic compared to the parent amino acid. Its structure consists of a nonpolar isobutyl side chain, a polar carboxylic acid group, and the moderately polar Boc-protecting group. This amphiphilic nature dictates its solubility in a range of solvents.
The following table summarizes the known qualitative solubility of Boc-L-Valine, which is expected to be nearly identical for this compound.
| Solvent | Type | Qualitative Solubility | Reference(s) |
| Water | Polar, Protic | Slightly Soluble | |
| Methanol | Polar, Protic | Soluble | |
| Ethanol | Polar, Protic | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | |
| Dimethylformamide (DMF) | Polar, Aprotic | Soluble | |
| Chloroform | Nonpolar | Soluble | |
| Diethyl Ether | Nonpolar | Freely Soluble |
This solubility profile is consistent with a molecule containing both hydrogen-bond donating/accepting groups (carboxylic acid, carbamate) and significant nonpolar character (isobutyl and tert-butyl groups). Its solubility in polar aprotic solvents like DMF and DMSO is particularly high.
Experimental Protocol for Quantitative Solubility Determination
To determine precise solubility values and subsequently calculate Hansen Solubility Parameters, a robust experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound in a series of selected laboratory solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solute)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO, DMF) of high purity.
-
Scintillation vials or sealed flasks.
-
Thermostatically controlled shaker or incubator.
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or another quantitative analytical method.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of each solvent into the corresponding vials containing the solute.
-
Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring the concentration in solution does not change over an extended period.
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow excess solid to settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
-
Calculation: The solubility is calculated based on the measured concentration and expressed in units such as g/L, mol/L, or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.
Conclusion
While direct, published solubility parameter data for this compound is unavailable, a strong predictive framework can be established based on its chemical structure and the qualitative solubility of its non-deuterated analogue. The molecule exhibits solubility in a range of polar and nonpolar organic solvents, with limited solubility in water. For researchers requiring precise quantitative data for formulation or process modeling, the detailed isothermal shake-flask protocol provided offers a reliable method for its determination. The subsequent data can be used to calculate Hansen Solubility Parameters, providing a powerful tool for predicting compatibility with a wide array of excipients and solvent systems in drug development.
References
- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]
The Mass Shift of Boc-L-Valine-d8: A Technical Guide for Researchers
An In-depth Examination of Isotopic Labeling for Accurate Quantification in Scientific Research
In the landscape of modern analytical chemistry, particularly within drug development and proteomics, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reliable quantitative results. Boc-L-Valine-d8, a deuterated analogue of the protected amino acid Boc-L-Valine, serves as a prime example of such a crucial tool. This technical guide provides a comprehensive overview of the mass shift of this compound, its determination, and its application as an internal standard in mass spectrometry-based analyses.
Understanding the Mass Shift: The Foundation of Isotopic Distinction
The fundamental principle behind the utility of this compound lies in its "mass shift" relative to its unlabeled counterpart, Boc-L-Valine. This mass shift is the direct result of replacing eight hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). While chemically similar, the difference in neutron count between hydrogen and deuterium creates a distinct mass difference that is readily detectable by a mass spectrometer.
The mass shift allows for the differentiation of the labeled (heavy) and unlabeled (light) compounds, even when they co-elute during chromatographic separation. This property is indispensable for the isotope dilution method, a gold-standard technique for quantification in mass spectrometry.
Quantitative Data Summary
The precise mass shift is determined by the difference in the monoisotopic masses of the two compounds. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in a molecule.
| Property | Boc-L-Valine (Light) | This compound (Heavy) |
| Molecular Formula | C₁₀H₁₉NO₄ | C₁₀H₁₁D₈NO₄ |
| Monoisotopic Mass of ¹H | 1.007825 u | - |
| Monoisotopic Mass of ²H (D) | - | 2.014102 u |
| Calculated Monoisotopic Mass | 217.1314 u | 225.1817 u |
| Mass Shift (Δm) | - | 8.0503 u |
| Nominal Mass Shift | - | M+8 |
Note: The calculated monoisotopic masses are based on the masses of the most abundant isotopes of Carbon (¹²C = 12.000000 u), Nitrogen (¹⁴N = 14.003074 u), and Oxygen (¹⁶O = 15.994915 u).
Experimental Protocol: Quantification of L-Valine using this compound as an Internal Standard
This section details a standard experimental protocol for the quantification of L-Valine in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. This method is based on the principle of isotope dilution mass spectrometry.
Sample Preparation (Protein Precipitation)
-
Spiking the Internal Standard: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Separation
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar compounds like amino acids.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A) to elute the analytes.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of amino acids.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Boc-L-Valine) and the internal standard (this compound).
-
Boc-L-Valine (Light): The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic fragment ion will be selected as the product ion.
-
This compound (Heavy): The precursor ion will be the protonated deuterated molecule [M+D]⁺, and a corresponding characteristic fragment ion will be monitored.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the light and heavy analytes.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of Boc-L-Valine and a constant concentration of this compound. Analyze these standards using the same LC-MS/MS method.
-
Ratio Calculation: For each calibration standard and unknown sample, calculate the ratio of the peak area of the light analyte to the peak area of the heavy internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. The concentration of Boc-L-Valine in the unknown samples can then be determined from this curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the utilization of this compound for quantitative analysis.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Logical relationship in the isotope dilution mass spectrometry method.
Conclusion
The mass shift of this compound is a precisely defined physical property that enables its use as a highly effective internal standard for the accurate quantification of L-Valine. The detailed experimental protocol and workflows presented in this guide offer a robust framework for researchers and scientists in drug development and other fields to implement this powerful analytical technique. By compensating for variations in sample preparation and instrument response, the use of deuterated standards like this compound significantly enhances the precision and reliability of quantitative data, contributing to the advancement of scientific research.
L-Valine vs. L-Valine-d8: A Technical Deep Dive for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a compound and its isotopically labeled counterpart is critical for robust experimental design and accurate data interpretation. This in-depth technical guide explores the key distinctions between L-Valine and its deuterated form, L-Valine-d8, focusing on their physicochemical properties, analytical applications, and the metabolic pathways they traverse.
Core Chemical and Physical Distinctions
The fundamental difference between L-Valine and L-Valine-d8 lies in the isotopic composition of their hydrogen atoms. In L-Valine-d8, eight hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This substitution, while seemingly minor, imparts distinct physical properties that are leveraged in various scientific applications.
| Property | L-Valine | L-Valine-d8 |
| Chemical Formula | C₅H₁₁NO₂ | C₅H₃D₈NO₂ |
| Molecular Weight | 117.15 g/mol | 125.20 g/mol |
| CAS Number | 72-18-4 | 35045-72-8 |
| Appearance | White crystalline powder | White solid |
| Solubility | Soluble in water | Soluble in water |
The increased mass of L-Valine-d8 is the primary physical property exploited in analytical techniques. This mass difference allows for the clear differentiation of the labeled and unlabeled forms of valine in mass spectrometry-based analyses.
Isotopic Labeling and the Kinetic Isotope Effect
The replacement of hydrogen with deuterium in L-Valine-d8 introduces a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any chemical or enzymatic process that involves the cleavage of this bond. This effect is particularly relevant in studies of drug metabolism, where the modification of metabolic pathways through deuteration can be a key area of investigation.
Applications in Research and Development
The unique properties of L-Valine-d8 make it an invaluable tool in a variety of research applications, primarily as an internal standard and a metabolic tracer.
Internal Standard in Quantitative Analysis by LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Valine-d8 is widely used as an internal standard for the accurate quantification of L-Valine in complex biological matrices such as plasma, urine, and cell culture media.[1] Because L-Valine-d8 is chemically identical to L-Valine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to its higher mass, it produces a distinct signal that can be used to normalize the signal of the endogenous L-Valine, thereby correcting for variations in sample preparation, injection volume, and instrument response.[2] This results in significantly improved accuracy and precision in quantitative measurements.
Tracer in Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[3] L-Valine-d8 can be used as a tracer in such studies. By introducing L-Valine-d8 into a cell culture or organism, researchers can track the incorporation of the deuterium-labeled valine into various metabolic pathways and downstream products. Analysis of the isotopic enrichment patterns in different metabolites by mass spectrometry or NMR spectroscopy provides quantitative information about the flux through specific metabolic routes.[4][5]
Probing Protein Structure and Dynamics with NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is a crucial technique for studying the structure and dynamics of proteins. While ¹³C and ¹⁵N are the most commonly used isotopes for protein NMR, deuterium labeling, including the use of deuterated amino acids like L-Valine-d8, can be advantageous, particularly for larger proteins. Deuteration can simplify complex proton NMR spectra and reduce signal overlap, facilitating resonance assignment and structure determination.
Experimental Protocols
General Protocol for Quantitative Analysis of L-Valine using L-Valine-d8 as an Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for the instrument and matrix being analyzed.
1. Sample Preparation:
- To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of L-Valine-d8 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
- Precipitate proteins by adding a suitable organic solvent (e.g., 300 µL of acetonitrile).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A suitable reversed-phase or HILIC column for amino acid analysis.
- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).
- Flow Rate: Optimized for the column dimensions.
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- L-Valine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
- L-Valine-d8: Monitor the transition from the deuterated precursor ion (m/z) to a corresponding product ion.
- Instrument parameters (e.g., collision energy, cone voltage) should be optimized for each analyte.
3. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of L-Valine to L-Valine-d8 against the concentration of L-Valine standards.
- Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.
General Workflow for Metabolic Flux Analysis using L-Valine-d8
This workflow outlines the key steps in an MFA experiment using a deuterated tracer.
Caption: General workflow for a metabolic flux analysis experiment using L-Valine-d8.
L-Valine Metabolic Pathways
L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its metabolic pathways involve both biosynthesis and degradation.
L-Valine Biosynthesis
The biosynthesis of L-Valine starts from pyruvate and involves a series of enzymatic reactions.
Caption: The biosynthetic pathway of L-Valine from pyruvate.
L-Valine Degradation
The catabolism of L-Valine occurs primarily in the mitochondria and ultimately leads to the production of succinyl-CoA, which can enter the citric acid cycle.
Caption: The degradation pathway of L-Valine to succinyl-CoA.
Logical Relationship of Applications
The distinct properties of L-Valine-d8 underpin its use in various advanced analytical techniques.
Caption: The relationship between the core property of L-Valine-d8 and its scientific applications.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. rsc.org [rsc.org]
- 3. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. d-nb.info [d-nb.info]
The Role of Deuterium Labeling in Amino Acid Tracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Tracing Metabolism
In the intricate world of cellular biology and drug development, understanding the dynamic processes of protein and amino acid metabolism is paramount. Amino acid tracers, molecules that can be tracked as they move through metabolic pathways, are indispensable tools in this endeavor. For decades, researchers have relied on isotopic labeling to create these tracers. While radioactive isotopes were once the standard, stable isotopes, particularly deuterium (²H), have emerged as a safer, more versatile, and powerful alternative.[1]
Deuterium, a stable, non-radioactive isotope of hydrogen, offers a subtle yet detectable alteration to amino acid molecules.[2] This modification allows researchers to trace the fate of amino acids in vivo and in vitro, providing profound insights into protein synthesis, metabolic flux, and the pharmacokinetics of amino acid-based drugs.[2][3] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies underpinning the use of deuterium-labeled amino acid tracers.
Core Principles and Advantages of Deuterium Labeling
The utility of deuterium as a tracer stems from its unique properties. Replacing a hydrogen atom (¹H) with a deuterium atom (²H) introduces a mass change that is readily detectable by mass spectrometry (MS) without significantly altering the biochemical behavior of the amino acid.[2]
Key Advantages:
-
Safety: As a stable, non-radioactive isotope, deuterium poses no radiation risk to researchers or subjects, making it ideal for human studies.
-
Cost-Effectiveness: Deuterium oxide (D₂O), or heavy water, is a relatively inexpensive and readily available source for labeling, especially for non-essential amino acids that can be synthesized endogenously.
-
Ease of Administration: D₂O can be administered orally, simplifying long-term studies in free-living conditions, a significant advantage over intravenous infusions required for many other tracers.
-
Versatility: Deuterium from D₂O can be incorporated into multiple non-essential amino acids, allowing for the simultaneous measurement of various metabolic processes.
-
Minimal Isotope Effect: For many biological processes, the kinetic isotope effect of deuterium is small, meaning the deuterated tracer behaves almost identically to its unlabeled counterpart. However, in specific enzymatic reactions, a significant kinetic isotope effect can be strategically exploited in drug development to slow metabolism.
Methodologies for Deuterium Labeling and Analysis
There are several established methods for introducing deuterium into amino acids, each suited for different research questions.
3.1. Labeling Strategies
-
In Vivo Labeling with Deuterium Oxide (D₂O): This is a powerful and widely used method for measuring protein synthesis rates over extended periods. By providing D₂O in drinking water, a steady-state enrichment of deuterium is achieved in the body's water pool. This deuterium is then incorporated into non-essential amino acids, like alanine, through transamination and other metabolic pathways. These newly synthesized, deuterium-labeled amino acids are subsequently incorporated into proteins.
-
Chemical Synthesis: Specific amino acids can be deuterated at precise positions through chemical synthesis. This method is crucial when studying the metabolism of essential amino acids or when a specific labeled site is required. Common techniques include Pt/C-catalyzed hydrogen-deuterium exchange reactions.
-
Cell Culture Labeling (SILAC): While traditionally using ¹³C and ¹⁵N, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can also employ deuterated amino acids. This involves growing cells in a medium where a standard amino acid is replaced by its deuterated counterpart.
3.2. Analytical Techniques
The primary method for detecting and quantifying deuterium-labeled amino acids and their incorporation into proteins is mass spectrometry (MS) .
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for analyzing amino acid enrichment. Samples are typically derivatized before analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for the analysis of complex peptide mixtures derived from protein digests.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Can be used to analyze the mass isotopomer distribution of peptides, providing a way to calculate protein synthesis.
Key Applications in Research and Drug Development
Deuterium-labeled amino acid tracers are employed in a wide array of applications, from fundamental metabolic research to clinical drug development.
4.1. Measurement of Protein Synthesis
A primary application is the measurement of fractional synthesis rates (FSR) of specific proteins or mixed protein pools (e.g., muscle protein). The D₂O method is particularly well-suited for measuring protein synthesis over days or weeks, providing an integrated view of metabolic responses to interventions like diet, exercise, or disease.
4.2. Metabolic Flux Analysis
These tracers are instrumental in elucidating the flow of metabolites through complex biochemical networks. By tracking the incorporation of deuterium into various downstream metabolites, researchers can quantify the activity of different metabolic pathways.
4.3. Pharmacokinetic and Drug Metabolism Studies
In drug development, deuterium labeling can be used to create internal standards for quantitative mass spectrometry assays, enabling precise measurement of drug concentrations in biological samples. Furthermore, the kinetic isotope effect can be leveraged to slow down the metabolic degradation of a drug, potentially improving its pharmacokinetic profile.
Experimental Protocols
5.1. Protocol for Measuring Muscle Protein Synthesis using D₂O in Humans
This protocol outlines a typical "dose-maintenance" approach for long-term studies.
-
Baseline Sampling:
-
Collect a baseline saliva sample to determine natural background deuterium enrichment.
-
Obtain a baseline muscle tissue biopsy (25-80 mg) from a muscle of interest (e.g., vastus lateralis).
-
Collect a baseline blood sample.
-
-
D₂O Administration:
-
Loading Phase: The subject consumes a priming dose of D₂O (e.g., 50 mL of 70% D₂O, three times daily for one week) to rapidly enrich the body water pool to approximately 0.2-0.5%.
-
Maintenance Phase: The subject consumes a smaller daily or weekly dose of D₂O to maintain a relatively stable body water enrichment.
-
-
Ongoing Sampling:
-
Collect saliva samples daily or several times a week to monitor body water deuterium enrichment using Isotope Ratio Mass Spectrometry (IRMS).
-
Collect blood samples periodically to measure the enrichment of a precursor amino acid, typically alanine.
-
-
Final Sampling:
-
At the end of the study period (e.g., 2-28 days), obtain a final muscle biopsy from the same muscle.
-
-
Sample Analysis:
-
Body Water Enrichment: Determine deuterium enrichment in saliva by IRMS.
-
Precursor Enrichment: Deproteinize blood plasma, derivatize the amino acids, and measure the deuterium enrichment of free alanine by GC-MS.
-
Protein-Bound Amino Acid Enrichment:
-
Extract total protein from the muscle biopsies.
-
Hydrolyze the protein to its constituent amino acids.
-
Derivatize the amino acids.
-
Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS).
-
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
The FSR is calculated using the precursor-product principle, incorporating the enrichment of the precursor pool (body water or plasma alanine) and the change in enrichment of the product (protein-bound alanine) over time.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using deuterium-labeled amino acid tracers.
Table 1: Fractional Synthesis Rates (FSR) of Muscle Protein in Humans
| Population | Condition | Tracer Method | FSR (%/day) | Reference |
| Healthy Adults | Rested Leg | D₂O | 1.35 - 1.47 | |
| Healthy Adults | Post-Resistance Exercise (2-4 days) | D₂O | ~1.8 - 2.2 | |
| Healthy Adults | Post-absorptive | D₂O | ~0.05 (%/hr) | |
| Healthy Adults | Post-prandial (20g EAA) | D₂O | ~0.08 (%/hr) |
Table 2: Comparison of Protein Synthesis Rates in Different Tissues
| Tissue | Tracer Method | FSR | Reference |
| Liver (Rat) | D₂O | Significantly higher than muscle | |
| Muscle (Rat) | D₂O | Slower turnover | |
| Heart (Rat) | D₂O | Slower turnover |
Signaling and Metabolic Pathways
Deuterium tracers help elucidate the flux through key metabolic pathways. The diagram below illustrates the incorporation of deuterium from D₂O into protein.
// Nodes D2O [label="D₂O\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BodyWater [label="Body Water Pool (²H Enrichment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FBBC05"]; Alanine [label="²H-Alanine\n(Labeled Precursor Pool)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherNEAA [label="Other ²H-NEAA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tRNA [label="Aminoacyl-tRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Newly Synthesized Protein\n(Incorporation of ²H-Alanine)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges D2O -> BodyWater [label="Rapid Equilibration"]; BodyWater -> Pyruvate [label="Metabolic Pathways"]; Pyruvate -> Alanine [label="Transamination", dir=both]; BodyWater -> OtherNEAA [label="Synthesis"]; Alanine -> tRNA; OtherNEAA -> tRNA; tRNA -> Protein [label="Translation"]; } .dot Caption: Incorporation of deuterium from D₂O into newly synthesized proteins via non-essential amino acids.
Conclusion
Deuterium labeling of amino acid tracers represents a cornerstone of modern metabolic research. Its safety, ease of use, and suitability for long-term studies have expanded the scope of what is possible in measuring protein synthesis and metabolic flux in free-living conditions. From understanding the anabolic response to exercise and nutrition to developing more effective pharmaceuticals, deuterium tracers provide a powerful and versatile tool for scientists and researchers. As analytical technologies continue to advance in sensitivity and resolution, the application of these stable isotope methods is poised to yield even deeper insights into the complex dynamics of human metabolism.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-L-Valine-d8 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Boc-L-Valine-d8 in solid-phase peptide synthesis (SPPS). The protocols detailed below are based on the well-established tert-butyloxycarbonyl (Boc) strategy and are intended to facilitate the successful incorporation of this stable isotope-labeled amino acid into synthetic peptides for various research and development applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification.
Introduction
This compound is a deuterated analog of the proteinogenic amino acid L-valine, protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group. The presence of eight deuterium atoms on the valine side chain provides a significant mass shift, making it an invaluable tool for mass spectrometry-based applications. The Boc protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA), which is a key step in Boc-based solid-phase peptide synthesis (SPPS).[1][2] This methodology remains a robust and effective strategy for the synthesis of peptides, particularly for longer or more complex sequences.[2]
Data Presentation
The successful incorporation of this compound into a peptide sequence is dependent on efficient coupling and deprotection steps, as well as maintaining isotopic purity throughout the synthesis. The following tables present hypothetical yet representative quantitative data for the synthesis of a model peptide containing a single L-Valine-d8 residue.
Table 1: Coupling Efficiency of this compound
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%)* |
| 1 | Boc-Gly-OH | HBTU/DIEA | 30 | 99.8 |
| 2 | This compound | HBTU/DIEA | 45 | 99.5 |
| 3 | Boc-Ala-OH | HBTU/DIEA | 30 | 99.7 |
| 4 | Boc-Leu-OH | HBTU/DIEA | 30 | 99.6 |
*Coupling efficiency can be monitored qualitatively using the Kaiser test and quantified by methods such as UV-Vis spectroscopy of the cleaved Fmoc group if a parallel synthesis with Fmoc-amino acids is performed, or by sequencing of the resin-bound peptide.
Table 2: Isotopic Purity and Final Peptide Yield
| Parameter | Value | Method of Analysis |
| Starting Isotopic Purity of this compound | >98% | Manufacturer's Certificate of Analysis |
| Isotopic Purity of Final Peptide | >98% | Mass Spectrometry |
| Crude Peptide Purity | ~75% | RP-HPLC (214 nm) |
| Purified Peptide Purity | >95% | RP-HPLC (214 nm) |
| Overall Yield (based on initial resin loading) | ~30% | Gravimetric Analysis |
Experimental Protocols
The following are detailed protocols for the key stages of incorporating this compound into a peptide using manual Boc-SPPS.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Merrifield or PAM resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30 minutes.
-
Drain the DCM.
Protocol 2: this compound Coupling
This protocol assumes the synthesis is proceeding with the addition of this compound to a resin-bound amino acid or peptide.
-
Deprotection of the N-terminal Boc group:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2]
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DMF (3x).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent such as HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Protocol 3: Cleavage and Deprotection
This protocol uses the standard high-HF cleavage method. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
-
Scavenger Addition:
-
Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% p-cresol) to the reaction vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Evaporate the HF under a vacuum.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass spectrum should show a mass increase corresponding to the incorporation of the L-Valine-d8 residue.
-
Lyophilize the pure, pooled fractions to obtain the final peptide as a white powder.
-
Mandatory Visualizations
Caption: Workflow for Boc-SPPS using this compound.
Caption: Logical flow of a single coupling cycle in peptide synthesis.
References
Application Notes and Protocols for Boc-L-Valine-d8 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-L-Valine-d8, a deuterated and protected form of the essential amino acid L-valine, in quantitative proteomics. The primary application detailed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling strategy for the accurate quantification of protein abundance and turnover.
Introduction to Quantitative Proteomics and SILAC
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] This is crucial for understanding cellular processes, identifying disease biomarkers, and discovering drug targets.[2][3][4] SILAC is a widely used in vivo labeling technique where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[5] As cells grow and divide, the heavy amino acid is incorporated into all newly synthesized proteins.
By comparing the mass spectra of peptides from "light" and "heavy" labeled cell populations, the relative abundance of each protein can be accurately determined. The key advantage of SILAC is that the samples are combined at the very beginning of the experimental workflow, minimizing sample handling-related errors.
Role of this compound in SILAC
This compound serves as the "heavy" amino acid in a SILAC experiment. The "Boc" (tert-butoxycarbonyl) group is a protecting group for the amine functionality of L-valine, which is typically removed before the amino acid is added to the cell culture medium. The eight deuterium atoms (d8) increase the mass of valine, creating a distinct isotopic signature that can be detected by a mass spectrometer.
While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin digestion, other essential amino acids like valine can be employed, particularly in organisms where arginine-to-proline conversion can be a confounding factor. The use of deuterated amino acids is a cost-effective labeling strategy. However, it is important to be aware that deuterated peptides may exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts, which needs to be accounted for during data analysis.
Application: Investigating Epidermal Growth Factor (EGF) Receptor Signaling Pathway
A key application of SILAC using this compound is in the elucidation of cellular signaling pathways, such as the one initiated by the Epidermal Growth Factor (EGF). By comparing the proteomes of cells in a resting state versus those stimulated with EGF, researchers can identify proteins that are up- or down-regulated, or post-translationally modified (e.g., phosphorylated) in response to the stimulus. This provides a global view of the signaling cascade and can reveal novel pathway components and potential drug targets.
Experimental Workflow
The general workflow for a SILAC experiment to study EGF receptor signaling using L-Valine-d8 is depicted below.
Caption: A generalized workflow for a SILAC experiment.
Hypothetical Quantitative Data
The following table represents hypothetical quantitative data from a SILAC experiment investigating the EGF receptor signaling pathway. In this scenario, cells were labeled with "light" L-Valine (Control) and "heavy" L-Valine-d8 (EGF-stimulated). The ratios represent the relative abundance of proteins in the EGF-stimulated sample compared to the control.
| Protein | Gene | Function | Heavy/Light Ratio | Regulation |
| Epidermal growth factor receptor | EGFR | Receptor Tyrosine Kinase | 1.05 | No change |
| Growth factor receptor bound protein 2 | GRB2 | Adaptor Protein | 3.12 | Upregulated |
| Son of sevenless homolog 1 | SOS1 | Guanine Nucleotide Exchange Factor | 2.89 | Upregulated |
| Mitogen-activated protein kinase 1 | MAPK1 | Serine/Threonine Kinase | 2.54 | Upregulated |
| Phosphatidylinositol 3-kinase catalytic subunit alpha | PIK3CA | Kinase | 2.21 | Upregulated |
| Protein kinase B | AKT1 | Serine/Threonine Kinase | 2.15 | Upregulated |
| Ras-related protein Rab-7a | RAB7A | Endosomal Trafficking | 0.45 | Downregulated |
| 14-3-3 protein sigma | SFN | Adaptor Protein | 1.02 | No change |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway Visualization
The EGF receptor signaling pathway, a key regulator of cell growth, proliferation, and differentiation, is a common subject of study in quantitative proteomics. Upon binding of EGF, the EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
Caption: Simplified EGF Receptor Signaling Pathway.
Detailed Experimental Protocol: SILAC with L-Valine-d8
This protocol provides a detailed methodology for a SILAC experiment to quantitatively analyze changes in the proteome of a mammalian cell line upon EGF stimulation, using L-Valine-d8 as the heavy amino acid. Note: The Boc protecting group must be removed from this compound prior to its use in cell culture medium.
Materials
-
Cell Line: A mammalian cell line that is auxotrophic for valine (e.g., HeLa, HEK293).
-
SILAC Media:
-
"Light" Medium: DMEM or RPMI 1640 deficient in L-arginine, L-lysine, and L-valine.
-
"Heavy" Medium: Same as light medium.
-
-
Amino Acids:
-
L-Arginine (unlabeled)
-
L-Lysine (unlabeled)
-
L-Valine (unlabeled)
-
L-Valine-d8
-
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Epidermal Growth Factor (EGF)
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Digestion:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
-
LC-MS/MS equipment
Procedure
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the deficient base medium with unlabeled L-arginine, L-lysine, and L-valine to their normal physiological concentrations.
-
Prepare "heavy" SILAC medium by supplementing the deficient base medium with unlabeled L-arginine, L-lysine, and L-Valine-d8 to their normal physiological concentrations.
-
Add 10% dFBS to both media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Adapt one population to the "light" medium and the other to the "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acid.
-
Monitor incorporation efficiency by analyzing a small sample of protein lysate by mass spectrometry.
-
-
EGF Stimulation:
-
Once labeling is complete, serum-starve both cell populations for 12-24 hours.
-
Stimulate the "heavy" labeled cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a defined period (e.g., 10 minutes).
-
Treat the "light" labeled cells with vehicle (e.g., PBS) as a control.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Harvest the "light" and "heavy" labeled cells and combine them in a 1:1 ratio based on cell count.
-
Lyse the combined cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.
-
Perform statistical and bioinformatic analysis to identify significantly regulated proteins and pathways.
-
Applications in Drug Development
Quantitative proteomics using SILAC and labeled amino acids like this compound is a valuable tool in various stages of drug development:
-
Target Identification and Validation: Identifying proteins that are differentially expressed or modified in disease states compared to healthy states can uncover novel drug targets.
-
Mechanism of Action Studies: Understanding how a drug candidate affects the proteome can elucidate its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Identifying proteins whose levels change in response to drug treatment can lead to the discovery of biomarkers for drug efficacy and patient stratification.
-
Toxicity Studies: Assessing global changes in the proteome upon drug exposure can help in identifying potential toxicity pathways.
By providing a detailed and accurate picture of the cellular proteome, quantitative proteomics with this compound can significantly contribute to a more efficient and informed drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Turnover Rates and Numbers of Exchangeable Hydrogens in Deuterated Water Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Valine-ð-ð¡-Boc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3651-0.5 [isotope.com]
- 5. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of a defined sequence. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, remains a robust and widely used method.[1] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group, while more acid-stable protecting groups, typically benzyl-based, are used for the side chains.[2] This application note provides a detailed, step-by-step guide for the incorporation of Boc-L-Valine-d8 into a growing peptide chain on a solid support. The use of isotopically labeled amino acids like this compound is invaluable for a range of applications, including NMR studies and as internal standards in mass spectrometry-based quantitative proteomics.
Valine, being a β-branched and sterically hindered amino acid, can present challenges in coupling reactions, sometimes leading to lower yields.[3] Therefore, careful monitoring of the coupling efficiency is crucial for successful synthesis. This document outlines the protocols for resin preparation, peptide chain elongation, and final cleavage, with specific considerations for incorporating the deuterated valine residue.
Materials and Reagents
The following is a general list of materials and reagents required for Boc-SPPS. Specific quantities will vary based on the synthesis scale.
| Category | Item |
| Amino Acid | This compound |
| Resins | Merrifield resin (for C-terminal acids), MBHA or BHA resin (for C-terminal amides)[4] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH), Diethyl ether |
| Deprotection | Trifluoroacetic acid (TFA) |
| Neutralization | N,N-Diisopropylethylamine (DIEA) |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide) |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) |
| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT)[5] |
| Monitoring | Ninhydrin (for Kaiser test) |
Experimental Protocols
Resin Preparation and First Amino Acid Attachment
The initial step involves the attachment of the first amino acid to the solid support. The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (acid or amide).
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM in a reaction vessel for at least 30 minutes.
-
Attachment of the First Amino Acid (Cesium Salt Method for Merrifield Resin):
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Peptide Chain Elongation Cycle
The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including this compound.
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3x), followed by IPA (2x) and DCM (3x).
The N-terminal ammonium salt formed during deprotection is neutralized to the free amine.
-
Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3x).
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming this compound.
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the sterically hindered nature of valine, a longer coupling time or a double coupling may be necessary.
-
Monitor the completion of the reaction using the Kaiser test.
The Kaiser test is a qualitative colorimetric assay to detect the presence of primary amines.
-
Take a small sample of the peptide-resin beads (a few milligrams).
-
Wash the beads with ethanol.
-
Add a few drops of ninhydrin solutions A, B, and C.
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next deprotection step.
-
Blue/Purple beads: Coupling is incomplete. Recouple with fresh reagents or cap the unreacted amines.
-
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously. This is typically achieved using a strong acid like anhydrous HF. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing anhydrous HF and scavengers. A common cocktail for peptides containing valine is HF:anisole (9:1 v/v).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the scavenger.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
-
Data Presentation
| Parameter | Expected Efficiency | Monitoring Method | Notes |
| Deprotection | > 99.5% | Not routinely monitored per cycle | Incomplete deprotection can lead to deletion sequences. |
| Coupling (single) | 98-99% | Kaiser Test (qualitative), HPLC of cleaved aliquot (quantitative) | Due to steric hindrance, a single coupling of valine may be incomplete. A second coupling is often recommended to drive the reaction to completion. |
| Coupling (double) | > 99.5% | Kaiser Test (qualitative), HPLC of cleaved aliquot (quantitative) | A second coupling with fresh reagents significantly improves the overall yield of the desired peptide. |
| Overall Yield (crude) | Variable | Gravimetric analysis, UV-Vis spectroscopy | The overall yield depends on the length of the peptide and the number of difficult couplings. For short peptides, yields can be high, but they decrease with increasing peptide length. |
Visualizations
Experimental Workflow
Caption: Cyclical workflow of Boc-Solid Phase Peptide Synthesis.
Logical Diagram for Coupling Monitoring
Caption: Decision workflow for monitoring coupling reactions.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Boc-L-Valine-d8 Incorporation in Biomolecular NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of Boc-L-Valine-d8 into proteins for biomolecular NMR studies. The use of deuterated amino acids, such as L-Valine-d8, is a powerful technique for simplifying complex NMR spectra and enabling the study of large proteins and protein complexes.[1] This document outlines the rationale, experimental protocols, and expected outcomes for researchers utilizing this isotopic labeling strategy.
Introduction to Deuteration and Selective Labeling in Protein NMR
Modern biomolecular NMR spectroscopy heavily relies on isotopic labeling to overcome the challenges posed by large protein sizes.[2] Uniform labeling with ¹⁵N and ¹³C is a standard technique, but for proteins larger than 30 kDa, extensive signal overlap and rapid signal decay (short transverse relaxation times, T₂) can render spectra uninterpretable.[1] Perdeuteration, the substitution of non-exchangeable protons with deuterium, significantly reduces ¹H-¹H dipolar couplings, a major source of relaxation, leading to sharper lines and improved spectral quality.[3]
Selective protonation of specific amino acid residues or methyl groups in a deuterated background provides sensitive probes for structural and dynamic studies.[4] Valine, an amino acid frequently found in the hydrophobic cores of proteins, is an excellent candidate for such selective labeling. The incorporation of L-Valine-d8, where all non-exchangeable protons are replaced by deuterium, helps to reduce spectral complexity and allows for the focused analysis of other protonated residues.
Quantitative Data on Deuterated Protein Expression
The expression of proteins in deuterated media can influence protein yields. However, optimized protocols can achieve yields comparable to those in protonated media. Below is a summary of representative data on protein expression and deuteration levels.
Table 1: Comparison of Protein Yields in Protonated (H₂O) vs. Deuterated (D₂O) Media
| Protein | Expression System | Medium | Yield (mg/L) | Reference |
| Generic Recombinant Protein | E. coli | H₂O M9 Medium | ~5-50 | |
| Generic Recombinant Protein | E. coli | D₂O M9 Medium | ~5-50 | |
| ngMinE (R10Q mutant) | E. coli BL21(DE3) | M9++/D₂O (100 mL high-density) | Comparable to 1L standard culture | |
| Various Proteins | E. coli (fermentation) | H₂O M9 + ²H/¹⁵N amino acids | Significantly higher than D₂O M9 |
Table 2: Deuteration Levels Achieved with Different Labeling Strategies
| Labeling Strategy | Deuteration Level | Notes | Reference |
| Growth in D₂O M9 medium | 95-97% | Perdeuteration | |
| Growth in H₂O M9 + deuterated amino acids (2.0-3.0 g/L) | ~75-80% | Cost-effective deuteration | |
| In vivo incorporation in Japanese quail | >80% | For selectively deuterated Tyr, Trp, His, Phe | |
| Direct chemical deuteration (Pt/C catalyst) | Valine: 77.8% | Method dependent on amino acid |
Table 3: Representative NMR Relaxation Data for Deuterated Amino Acids
| Amino Acid | System | T₁ (ms) | T₂ (ms) | NOE | Reference |
| DL-[γ-²H₆]valine (crystalline) | Solid-state ²H NMR | - | - | - | |
| L-[β-²H₃]alanine (crystalline) | Solid-state ²H NMR | 2.1 ± 0.3 (at T₁ minimum) | - | - | |
| General ¹⁵N backbone amides | U-¹⁵N/Deuterated sample recommended for optimal results | Varies with protein size (longer for larger proteins) | Varies with protein size (shorter for larger proteins) | - |
Experimental Protocols
The incorporation of L-Valine-d8 can be achieved through both in vivo expression in E. coli and in vitro cell-free protein synthesis (CFPS). The choice of method depends on the protein of interest, desired yield, and cost considerations.
Handling of this compound
This compound is a protected amino acid. The tert-butyloxycarbonyl (Boc) protecting group must be removed to allow for its incorporation into a growing polypeptide chain.
For in vivo expression, a stock solution of deprotected L-Valine-d8 is required. A mild deprotection method is recommended to preserve the integrity of the amino acid.
Protocol: Mild Deprotection of this compound
-
Dissolution: Dissolve this compound in a minimal volume of methanol.
-
Addition of Deprotection Reagent: Add oxalyl chloride (2-3 equivalents) dropwise to the solution at room temperature. This generates HCl in situ for a mild deprotection.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Solvent Removal: After completion, remove the solvent and excess reagent under reduced pressure.
-
Neutralization and Stock Preparation: Resuspend the resulting L-Valine-d8 hydrochloride salt in a buffer (e.g., 50 mM HEPES, pH 7.5) and adjust the pH to ~7.0 with NaOH.
-
Sterilization: Sterilize the L-Valine-d8 stock solution by passing it through a 0.22 µm filter.
-
Quantification: Determine the precise concentration of the L-Valine-d8 stock solution.
A significant advantage of E. coli S30 extract-based CFPS is the presence of endogenous enzymes that can cleave the Boc protecting group in situ. This simplifies the workflow by allowing the direct addition of this compound to the reaction mixture.
Protein Expression using E. coli
This protocol is designed for the selective incorporation of L-Valine-d8 in a perdeuterated background. This is often achieved by providing a deuterated carbon source and supplementing the medium with the desired protonated or deuterated amino acids. To specifically incorporate L-Valine-d8 while other residues are protonated, one would grow the cells in H₂O-based minimal media and supplement with L-Valine-d8.
Protocol: E. coli Expression for L-Valine-d8 Incorporation
-
Strain Selection: Use an E. coli expression strain such as BL21(DE3). For selective labeling, auxotrophic strains that cannot synthesize valine can be used to prevent dilution of the isotopic label.
-
Adaptation to D₂O (for perdeuteration background): Gradually adapt the E. coli cells to grow in D₂O-based minimal medium (e.g., M9 medium) over several sub-culturing steps.
-
Main Culture: Inoculate a large volume of D₂O-based M9 medium containing ¹⁵NH₄Cl and deuterated glucose (e.g., glucose-d₇) as the sole nitrogen and carbon sources, respectively.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of L-Valine-d8: Add the sterile, deprotected L-Valine-d8 stock solution to the desired final concentration (e.g., 100-200 mg/L). If other amino acids are to be protonated, they can also be added at this stage.
-
Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and efficient method for protein expression and labeling, with the key advantage of reduced isotopic scrambling.
Protocol: Cell-Free Protein Synthesis with this compound
-
Reaction Setup: Prepare the CFPS reaction mixture according to the manufacturer's protocol (commercial kits are available). This typically includes E. coli S30 extract, an energy source, and a mixture of all amino acids except valine.
-
Addition of Labeled Amino Acid: Add this compound directly to the reaction mixture to the desired final concentration. The endogenous enzymes in the S30 extract will deprotect the amino acid in situ.
-
Addition of DNA Template: Add the plasmid or linear DNA template encoding the protein of interest.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30-37°C) for 2-4 hours.
-
Purification: Purify the expressed protein from the reaction mixture. Due to the low background of endogenous E. coli proteins, purification can sometimes be simplified.
Visualizations of Pathways and Workflows
Valine Biosynthesis Pathway in E. coli
The following diagram illustrates the biosynthetic pathway of valine from pyruvate in E. coli. This pathway is relevant for understanding how isotopic labels from precursors are incorporated. For selective labeling of valine, precursors such as α-ketoisovalerate are often used.
Caption: Valine biosynthesis pathway in E. coli.
Experimental Workflow for this compound Incorporation
The diagram below outlines the overall experimental workflow, from the handling of this compound to the final NMR analysis.
References
- 1. Utilization for protein synthesis of leucine and valine compared with their keto analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of L-valine in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Abstract
This application note details a robust and validated method for the quantitative analysis of L-valine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Boc-L-Valine-d8, for accurate and precise quantification. The protocol involves protein precipitation, a straightforward silylation derivatization procedure using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for research, clinical, and drug development applications.
Introduction
L-valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and immune function. Accurate quantification of L-valine in biological matrices is crucial for metabolic research, nutritional studies, and the diagnosis and monitoring of various metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of amino acids due to its high sensitivity and selectivity.[1] However, the polar and non-volatile nature of amino acids necessitates a derivatization step to improve their chromatographic properties. Silylation is a common and effective derivatization technique for amino acids.[2]
The use of a stable isotope-labeled internal standard is essential for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision. This method utilizes this compound as the internal standard. The tert-butyloxycarbonyl (Boc) protecting group is readily removed under the acidic conditions of the sample preparation, yielding L-Valine-d8, which is then derivatized alongside the endogenous L-valine.
Experimental
Materials and Reagents
-
L-Valine standard (≥98% purity)
-
This compound (≥98% purity)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Human plasma (drug-free)
-
Water (deionized)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-valine in 10 mL of 0.1 M HCl.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
2.2.2. Calibration Standards and Quality Control (QC) Samples
Prepare calibration standards and QC samples by spiking appropriate volumes of the L-valine stock solution into drug-free human plasma to achieve the desired concentrations.
2.2.3. Sample Preparation and Derivatization
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 50 µg/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA (+1% t-BDMCS).
-
Cap the vial tightly and heat at 90°C for 60 minutes.[3]
-
Cool the vial to room temperature. Transfer the contents to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 310°C at 10°C/min.
-
Hold at 310°C for 10 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
L-Valine (TBDMS derivative): Monitor characteristic ions.
-
L-Valine-d8 (TBDMS derivative): Monitor corresponding mass-shifted ions.
-
Results and Discussion
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, and limit of quantification.
Quantitative Data Summary
The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-Assay Precision (%CV) | ≤ 8.5% |
| Inter-Assay Precision (%CV) | ≤ 11.2% |
| Accuracy (% Recovery) | 89.5% - 108.7% |
Table 1: Summary of quantitative validation data for the GC-MS method for L-valine analysis.
The method demonstrated excellent linearity over the specified concentration range. The precision, expressed as the coefficient of variation (%CV), was well within acceptable limits for both intra- and inter-assay measurements. The accuracy, determined by the recovery of spiked QC samples, was also within the acceptable range, indicating the method's reliability.
Visualization of Workflow and Validation
Caption: Experimental workflow for L-valine quantification.
Caption: Relationship of method validation parameters.
Conclusion
This application note presents a detailed and validated GC-MS method for the quantification of L-valine in human plasma. The use of a stable isotope-labeled internal standard, this compound, combined with a simple and efficient silylation derivatization protocol, provides a reliable and accurate analytical procedure. The method meets the requirements for bioanalytical applications and can be readily implemented in laboratories for routine analysis of L-valine.
References
Application Notes and Protocols for Boc-L-Valine-d8 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as Boc-L-Valine-d8, researchers can trace the metabolic fate of the label through various pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and cellular engineering strategies.
This compound, a deuterated and protected form of the essential amino acid L-valine, serves as a valuable tracer in these studies. The deuterium label allows for sensitive detection by mass spectrometry, while the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in specific experimental designs. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis.
Principles and Applications
Principle: The core principle involves introducing L-Valine-d8 into a biological system and tracking the incorporation of deuterium into downstream metabolites. The distribution of these labeled isotopologues is then measured, typically by mass spectrometry (MS). This data, combined with a stoichiometric model of cellular metabolism, is used to calculate intracellular metabolic fluxes.
Applications:
-
Drug Development: Understanding how a drug candidate alters metabolic pathways is crucial. L-Valine-d8 can be used to trace the impact of a drug on amino acid metabolism, providing insights into its mechanism of action and potential off-target effects.
-
Cancer Research: Cancer cells often exhibit altered metabolism. Tracing valine metabolism can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.
-
Bioprocess Optimization: In industrial biotechnology, optimizing the metabolic output of cell cultures is key. L-Valine-d8 can be used to fine-tune culture conditions to enhance the production of desired biologics.
-
Fundamental Biology: These techniques provide a deeper understanding of cellular physiology and the regulation of metabolic networks in various organisms.
Experimental Protocols
Protocol 1: Deprotection of this compound
The Boc protecting group must be removed from this compound to yield L-Valine-d8, which can then be utilized by cells. This is typically achieved through acid-catalyzed cleavage.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitate the resulting L-Valine-d8 salt by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether to remove any remaining impurities.
-
Dry the purified L-Valine-d8 under vacuum.
-
Confirm the identity and purity of the product using NMR or mass spectrometry.
Protocol 2: Stable Isotope Tracing in Mammalian Cell Culture
This protocol outlines the general procedure for introducing L-Valine-d8 into mammalian cell culture for metabolic flux analysis.
Materials:
-
L-Valine-d8 (prepared from Protocol 1)
-
Mammalian cell line of interest
-
Base medium deficient in L-valine (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture supplements (e.g., glutamine, penicillin-streptomycin)
-
Cell culture flasks or plates
-
Quenching solution (e.g., ice-cold methanol or saline)
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Prepare Labeling Medium:
-
Reconstitute the L-valine-deficient base medium.
-
Supplement the medium with dFBS to the desired concentration. The use of dialyzed serum is critical to minimize the presence of unlabeled valine.
-
Add L-Valine-d8 to the medium at a final concentration typically ranging from 0.1 to 1 mM, depending on the cell line and experimental goals.
-
Add other necessary supplements.
-
Sterile-filter the complete labeling medium.
-
-
Cell Seeding and Culture:
-
Seed the cells in standard growth medium and allow them to reach the desired confluency.
-
Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the standard medium with the prepared L-Valine-d8 labeling medium.
-
Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach isotopic steady-state. This time will vary depending on the cell line's metabolic rate and should be determined empirically (typically 24-48 hours).
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately quench metabolism by adding ice-cold quenching solution to the cells.
-
Scrape the cells in the presence of the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension at a low speed to pellet the cells.
-
Extract the metabolites by adding ice-cold extraction buffer to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
-
Protocol 3: GC-MS Analysis of Deuterated Valine and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for separating and identifying labeled metabolites. Derivatization is typically required to make the amino acids volatile.
Materials:
-
Metabolite extract
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen.
-
Add the derivatization reagent (e.g., MTBSTFA in acetonitrile).
-
Heat the sample to facilitate the derivatization reaction (e.g., 60-80°C for 1 hour).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect the deuterated isotopologues of valine and its downstream metabolites.
-
Illustrative GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 50-650 |
Data Presentation and Analysis
The primary output of the MS analysis is the mass isotopologue distribution (MID) for valine and its metabolites. This data can be used to calculate metabolic fluxes using software such as INCA or Metran.
Valine Metabolic Pathway
Valine is a branched-chain amino acid that is catabolized to propionyl-CoA, which can then enter the TCA cycle.
Illustrative Quantitative Data
The following tables present hypothetical data from a metabolic flux analysis experiment using L-Valine-d8 to compare the metabolic phenotype of a cancer cell line to a non-cancerous control. Note: This is illustrative data to demonstrate how results would be presented.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | Isotopologue | Control Cells (Relative Abundance %) | Cancer Cells (Relative Abundance %) |
| Valine | M+8 | 95.2 ± 1.1 | 94.8 ± 1.3 |
| M+0 | 4.8 ± 0.5 | 5.2 ± 0.6 | |
| Alanine | M+3 | 5.1 ± 0.7 | 12.3 ± 1.5 |
| M+0 | 94.9 ± 1.2 | 87.7 ± 1.8 | |
| Glutamate | M+3 | 8.3 ± 0.9 | 15.6 ± 1.9 |
| M+0 | 91.7 ± 1.4 | 84.4 ± 2.1 | |
| Succinate | M+3 | 10.2 ± 1.1 | 20.5 ± 2.4 |
| M+0 | 89.8 ± 1.5 | 79.5 ± 2.6 |
Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake Rate)
| Metabolic Flux | Control Cells | Cancer Cells | Fold Change |
| Valine uptake | 0.15 ± 0.02 | 0.25 ± 0.03 | 1.67 |
| BCAT flux | 0.12 ± 0.01 | 0.22 ± 0.02 | 1.83 |
| PDH flux | 0.85 ± 0.07 | 0.65 ± 0.06 | 0.76 |
| Anaplerotic flux (from Valine) | 0.08 ± 0.01 | 0.18 ± 0.02 | 2.25 |
| TCA cycle flux | 1.0 ± 0.1 | 1.5 ± 0.15 | 1.50 |
Conclusion
This compound is a versatile and powerful tool for dissecting cellular metabolism. The protocols and data presented here provide a framework for designing and executing metabolic flux analysis experiments. By carefully preparing the tracer, optimizing cell culture conditions, and employing robust analytical methods, researchers can gain valuable insights into the metabolic adaptations that drive various biological processes and disease states.
Application Notes and Protocols for Amino Acid Analysis by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of amino acids using tandem mass spectrometry (LC-MS/MS). It covers both derivatization-based and direct analysis methods, offering researchers the flexibility to choose the most suitable approach for their specific application, whether in clinical diagnostics, biomedical research, or food science.
Introduction
Amino acid analysis is crucial for a wide range of scientific disciplines, from diagnosing metabolic disorders to ensuring the quality of food products.[1][2] Traditional methods like ion-exchange chromatography with post-column ninhydrin derivatization are often slow and can be prone to interference.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, providing rapid, highly specific, and sensitive quantification of amino acids.[3] This technique can be broadly categorized into two main approaches: analysis with chemical derivatization and direct analysis of underivatized amino acids.
Derivatization is often employed to improve the chromatographic separation and ionization efficiency of amino acids. Common derivatization agents include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl (FMOC), and isobaric tags like iTRAQ. Conversely, advancements in chromatographic techniques, particularly Hydrophilic Interaction Chromatography (HILIC), have enabled the direct analysis of polar, underivatized amino acids, simplifying sample preparation.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each amino acid, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This allows for accurate quantification even in complex biological matrices.
Experimental Workflows
The general workflow for amino acid analysis by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice between a derivatization-based or a direct analysis method will dictate the specific steps within the sample preparation and chromatography stages.
Protocol 1: Direct (Underivatized) Amino Acid Analysis
This protocol is adapted for the analysis of underivatized amino acids in plasma and is suitable for high-throughput screening. It utilizes a simple protein precipitation step followed by direct injection into the LC-MS/MS system.
1. Sample Preparation
-
To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.
-
Add 2 µL of an internal standard working solution (containing isotopically labeled amino acids) and 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate) to the supernatant.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A column suitable for retaining polar compounds, such as a HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or HILIC-OH5) or a mixed-mode column (e.g., Raptor Polar X).
-
Mobile Phase A: 20 mM ammonium formate in water, adjusted to pH 3 with formic acid.
-
Mobile Phase B: 9:1 acetonitrile:water with 20 mM ammonium formate, adjusted to pH 3 with formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 98% B) and gradually decrease to elute the polar amino acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor (Q1) and product (Q3) ions for each amino acid and internal standard.
Protocol 2: Derivatization-Based Amino Acid Analysis with aTRAQ Reagents
This protocol utilizes the aTRAQ™ reagents (isobaric tags) for the derivatization of amino acids, which can enhance chromatographic retention on reversed-phase columns and improve assay precision through the use of isotopically labeled internal standards.
1. Sample Preparation and Derivatization
-
Prepare a stock solution of internal standards containing 17 stable-isotope labeled amino acids.
-
For each sample, calibrator, and quality control, add 10 µL of the sample to a well in a 96-well plate.
-
Add the internal standard mix to each well.
-
The derivatization process with aTRAQ reagents involves labeling the primary amine groups of the amino acids. Follow the manufacturer's specific instructions for the aTRAQ kit, which typically involves adding the derivatization reagent and incubating for a set period. The use of an automated liquid handler is recommended for precision.
2. Liquid Chromatography
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic phase is used to elute the derivatized amino acids.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: ESI in positive mode.
-
Scan Type: MRM.
-
MRM Transitions: The precursor ion will be the mass of the derivatized amino acid, and the product ion will be a reporter ion specific to the aTRAQ tag.
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of various tandem mass spectrometry methods for amino acid analysis.
Table 1: Quantitative Performance of a Derivatization-Based Method (aTRAQ)
| Analyte | Linearity Range (µM) |
| Most Analytes | 5 - 2000 |
Data synthesized from a study using a modified aTRAQ reagent kit protocol.
Table 2: Quantitative Performance of a Derivatization-Based Method (1-bromobutane)
| Analyte | Limit of Detection (fmol) | Linearity Range (nmol/L) | Correlation Coefficient (r²) |
| 21 Amino Acids | 5.4 - 91 | 10 - 100 | > 0.9984 |
Data from a study using 1-bromobutane as a derivatization agent.
Table 3: Quantitative Performance of a Derivatization-Based Method (Urea)
| Analyte | Limit of Detection (nM) |
| Alanine | 58.6 |
| Phenylalanine | 11.64 |
Data from a study using urea as a derivatization agent.
Conclusion
Tandem mass spectrometry offers a robust, sensitive, and high-throughput platform for the quantitative analysis of amino acids. The choice between direct analysis and derivatization-based methods depends on the specific requirements of the study, including the sample matrix, the number of samples, and the desired level of sensitivity. Direct analysis using HILIC is often simpler and faster in terms of sample preparation, while derivatization can provide enhanced chromatographic performance and sensitivity for certain applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement and validate amino acid analysis methods in their laboratories.
References
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-Valine-d8 in Drug Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-Valine-d8, a stable isotope-labeled (SIL) amino acid derivative, in drug pharmacokinetic (PK) research. The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy, precision, and robustness of analytical methods for determining drug concentrations in biological matrices.
Introduction to Stable Isotope Labeling in Pharmacokinetics
In pharmacokinetic studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][2] Accurate quantification of drug concentrations in biological fluids like plasma, serum, or urine over time is crucial. Stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.[3][4] Deuterium-labeled compounds, such as this compound, are chemically identical to the endogenous or unlabeled analyte but have a different mass, allowing for their distinction by the mass spectrometer.
The use of a SIL-IS compensates for variability during sample preparation, chromatography, and ionization in the mass spectrometer, a principle known as isotope dilution mass spectrometry. This leads to more reliable and reproducible quantification of the target analyte.
Key Applications of this compound
This compound serves as an ideal internal standard for the quantification of:
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L-Valine: To study the pharmacokinetics of L-Valine itself or to monitor its levels as a biomarker.
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Valine-containing peptides or drugs: Where a fragment of the molecule containing valine is monitored.
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Analytes with similar physicochemical properties: In cases where a specific SIL-IS for the drug of interest is unavailable, a structurally similar deuterated compound can be used, although with careful validation.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed as an internal standard for the quantification of an analyte (e.g., L-Valine or a valine-containing drug) in human plasma.
Materials and Reagents
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Analyte: L-Valine or drug of interest
-
Internal Standard: this compound
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Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
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Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Trifluoroacetic acid (for protein precipitation, optional)
-
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol or water).
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Analyte Working Solutions (for calibration curve and quality controls): Prepare a series of dilutions from the analyte stock solution using methanol:water (1:1, v/v) to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a fixed concentration. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
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Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample).
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Adding Internal Standard: Spike 50 µL of the IS working solution (e.g., 100 ng/mL this compound) into each tube, except for the blank matrix sample. To the blank, add 50 µL of the dilution solvent.
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Precipitation: Add 200 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific analyte and system.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point. For polar analytes, a HILIC column might be more suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be determined by infusing the pure analyte and this compound into the mass spectrometer. For valine, a potential transition is m/z 118 -> 72. For this compound, with a mass shift of +8, the precursor ion would be m/z 226.31, and the product ion would need to be determined experimentally.
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas: ~30 psi
-
Collision Gas: ~9 psi
-
Ion Source Gas 1: ~50 psi
-
Ion Source Gas 2: ~50 psi
-
Method Validation
A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters are summarized in the table below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible for the analyte and IS. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | The IS should track the analyte to compensate for matrix effects. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Table 1: Summary of Bioanalytical Method Validation Parameters.
Data Presentation: Example Validation Summary
The following table presents hypothetical but realistic validation data for the quantification of L-Valine using this compound as an internal standard.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 95.5 - 108.2 | ≤ 8.5 | 92.3 - 110.1 | ≤ 11.2 |
| LQC | 30 | 92.1 - 105.7 | ≤ 6.3 | 94.8 - 103.5 | ≤ 7.8 |
| MQC | 300 | 96.4 - 102.3 | ≤ 4.1 | 97.1 - 101.9 | ≤ 5.5 |
| HQC | 750 | 98.2 - 101.5 | ≤ 3.5 | 99.0 - 102.4 | ≤ 4.2 |
Table 2: Example Accuracy and Precision Data for L-Valine Quantification. (Data is illustrative, based on typical acceptance criteria found in literature)
| QC Level | Mean Recovery (%) | Precision (%CV) | Mean Matrix Factor | Precision (%CV) |
| LQC | 85.2 | 5.8 | 0.98 | 4.5 |
| HQC | 87.1 | 4.9 | 1.01 | 3.8 |
Table 3: Example Recovery and Matrix Effect Data. (Data is illustrative)
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Valine-ð-ð¡-Boc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3651-0.5 [isotope.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Boc-L-Valine-d8 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Boc-L-Valine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting the precursor ion for this compound?
A1: The primary consideration for selecting the precursor ion is the molecular weight of this compound and its ionization behavior. This compound has a molecular weight of 225.31 g/mol .[1][2] In electrospray ionization (ESI), it can form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Adducts with solvent ions, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, may also be observed.[3][4] The choice between positive and negative mode and the specific precursor ion will depend on which form provides the most stable and intense signal during initial infusion experiments.
Q2: How do I determine the optimal product ions for Multiple Reaction Monitoring (MRM)?
A2: Optimal product ions are determined by performing a product ion scan (or fragmentation scan) on the selected precursor ion. The tert-butoxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5] For this compound, you should look for fragments corresponding to these losses from the precursor ion. The most intense and specific fragment ions should be selected for the MRM transitions to ensure sensitivity and specificity. It is recommended to select at least two MRM transitions for each analyte for quantification and confirmation purposes.
Q3: What are the key LC parameters to optimize for this compound analysis?
A3: Key liquid chromatography (LC) parameters to optimize include the choice of column, mobile phase composition, and gradient profile. A C18 reversed-phase column is a common starting point for amino acid derivatives. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid to aid protonation) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good peak shape and resolution from other matrix components, ensuring that this compound elutes in a region with minimal ion suppression.
Q4: Why is my internal standard (this compound) signal inconsistent or showing high variability?
A4: Inconsistent internal standard (IS) signal can be due to several factors including:
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Sample Preparation Issues: Inaccurate pipetting, incomplete mixing with the sample, or degradation of the IS during storage or processing.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the IS.
-
Chromatographic Problems: Poor peak shape, retention time shifts, or inadequate separation from interfering substances.
-
Instrumental Issues: Problems with the autosampler, ion source contamination, or general mass spectrometer instability.
It is crucial to systematically investigate these potential causes to ensure reliable quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Perform a direct infusion of a standard solution to optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature). |
| Poor Ionization | Experiment with both positive and negative ion modes. Adjust the mobile phase pH by adding additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation of the Boc protecting group. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects. Adjust the mobile phase composition and gradient to improve peak shape. |
| Column Degradation | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column from contaminants. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), although be mindful of potential ion suppression with TFA. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Ion Source Parameters:
-
Acquire mass spectra in both positive and negative full scan mode to identify the most abundant precursor ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Select the most intense precursor ion and optimize the ion source parameters, such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature, to maximize its signal intensity.
-
-
Optimize Fragmentation (Product Ion Scan):
-
Perform a product ion scan on the selected precursor ion.
-
Vary the collision energy to find the optimal energy that produces the most intense and stable fragment ions.
-
-
Select MRM Transitions: Choose at least two of the most abundant and specific product ions for your MRM transitions.
Protocol 2: Development of an LC Method
-
Column and Mobile Phase Selection:
-
Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
-
Initial Gradient:
-
Start with a generic gradient (e.g., 5-95% B over 5 minutes) at a flow rate of 0.3-0.5 mL/min.
-
-
Injection and Analysis: Inject the this compound standard and acquire data using the optimized MRM transitions.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve a symmetric peak with a retention time of 2-5 minutes and adequate separation from any matrix interferences.
Quantitative Data Summary
The following tables provide expected mass-to-charge ratios (m/z) for precursor and potential product ions of this compound. Optimal collision energies are instrument-dependent and must be determined empirically.
Table 1: Expected Precursor Ions for this compound
| Ion Type | Formula | Calculated m/z |
| Protonated | [M+H]⁺ | 226.3 |
| Sodium Adduct | [M+Na]⁺ | 248.3 |
| Ammonium Adduct | [M+NH₄]⁺ | 243.3 |
| Deprotonated | [M-H]⁻ | 224.3 |
Table 2: Potential MRM Transitions and Suggested Starting Collision Energies
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Suggested Starting Collision Energy (eV) |
| 226.3 | 170.2 | [M+H - C₄H₈]⁺ | 10 - 20 |
| 226.3 | 126.2 | [M+H - Boc]⁺ | 15 - 25 |
| 248.3 | 192.2 | [M+Na - C₄H₈]⁺ | 10 - 20 |
Visualizations
References
- 1. L-Valine-ð-ð¡-Boc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3651-0.5 [isotope.com]
- 2. L-VALINE-N-T-BOC | Eurisotop [eurisotop.com]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in peptide synthesis with deuterated amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in peptide synthesis, with a specific focus on challenges associated with the use of deuterated amino acids.
Frequently Asked questions (FAQs)
Q1: We are experiencing significantly lower than expected yield after synthesizing a peptide containing several deuterated amino acids. What are the potential causes related to the deuteration?
A1: Low yield in peptide synthesis incorporating deuterated amino acids can stem from several factors. The primary suspects are related to the kinetic isotope effect (KIE), potential changes in aggregation propensity, and altered solubility of the growing peptide chain. The substitution of protium (¹H) with deuterium (²H) can lead to slower reaction rates for steps involving C-H bond cleavage, such as Fmoc-deprotection. Additionally, deuteration may subtly alter the hydrophobicity and intermolecular interactions of the peptide, potentially increasing aggregation on the solid support and hindering reagent access.
Q2: Could the kinetic isotope effect (KIE) of deuterated amino acids impact Fmoc-deprotection and coupling efficiency?
A2: Yes, the kinetic isotope effect is a plausible contributor to lower yields. The C-H bond at the α-carbon of an amino acid is involved in certain side reactions like racemization, and while not directly cleaved in the main deprotection or coupling reactions, the increased mass of deuterium can slow down reaction rates. This may lead to incomplete Fmoc-deprotection or sluggish coupling, resulting in deletion sequences and a lower yield of the target peptide. It is advisable to consider extending reaction times for both deprotection and coupling steps when deuterated amino acids are used, especially for sterically hindered residues.
Q3: Can the incorporation of deuterated amino acids increase the risk of peptide aggregation during synthesis?
A3: While direct studies on the aggregation of deuterated peptides on-resin are limited, it is known that deuteration can affect the stability of proteins in solution, often making them more compact. This is attributed to stronger hydrogen bonding in deuterated environments. Such effects could translate to increased inter-chain hydrogen bonding and aggregation during solid-phase peptide synthesis (SPPS), especially for sequences prone to forming secondary structures. Increased aggregation can lead to poor solvation of the peptide-resin, hindering reagent access and resulting in incomplete reactions.
Q4: Do deuterated amino acids have a higher propensity for racemization during activation?
A4: Racemization during the activation of the carboxyl group is a known side reaction in peptide synthesis, particularly for amino acids like histidine and cysteine. The mechanism involves the abstraction of the α-proton. While deuteration at the α-carbon would slow down this abstraction due to the kinetic isotope effect, many commercially available deuterated amino acids are deuterated on their side chains. However, if α-deuterated amino acids are used, this could potentially reduce the rate of racemization. It's important to note that direct deuteration methods can sometimes be accompanied by racemization, so the stereochemical purity of the starting deuterated amino acid should be confirmed.[1][2]
Troubleshooting Guides
Issue 1: Low crude peptide yield with evidence of deletion sequences in Mass Spectrometry.
This issue often points towards incomplete Fmoc-deprotection or coupling reactions. When using deuterated amino acids, the potential for slower reaction kinetics should be considered.
Troubleshooting Steps:
-
Perform a Kaiser Test: After a coupling step, a positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[3][4][5]
-
Extend Reaction Times: Systematically increase the deprotection and coupling times for the deuterated amino acid residues. A doubling of the standard time is a reasonable starting point for troubleshooting.
-
Double Couple: For the deuterated amino acid and the subsequent amino acid, perform the coupling step twice to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: If using a standard carbodiimide-based coupling reagent, consider switching to a more potent phosphonium- or iminium-based reagent like HBTU, HATU, or PyBOP, especially for sterically hindered deuterated amino acids.
Issue 2: Resin clumping, poor swelling, and low yield, suggesting on-resin aggregation.
Peptide aggregation can be exacerbated by the altered intermolecular forces potentially introduced by deuteration.
Troubleshooting Steps:
-
Change the Synthesis Solvent: If using DMF, switching to N-methylpyrrolidone (NMP) may improve the solvation of the growing peptide chain. For particularly difficult sequences, a mixture of solvents or the addition of chaotropic salts can be beneficial.
-
Incorporate Structure-Disrupting Moieties: If the peptide sequence allows, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.
-
Elevated Temperature Synthesis: Performing the coupling reactions at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve coupling efficiency. This should be done with caution as it can also increase the risk of side reactions like racemization.
Data Presentation
Table 1: Recommended Standard vs. Extended Reaction Times for SPPS with Deuterated Amino Acids
| Step | Standard Conditions | Recommended for Deuterated Amino Acids (Troubleshooting) |
| Fmoc-Deprotection | 20% Piperidine in DMF, 2 x 10 min | 20% Piperidine in DMF, 2 x 20 min |
| Coupling (Standard) | 3-5 fold excess of amino acid and coupling reagent, 45-60 min | 3-5 fold excess of amino acid and coupling reagent, 90-120 min |
| Coupling (Difficult) | Double coupling, 2 x 60 min | Double coupling, 2 x 90-120 min |
Note: These are general recommendations. Optimal times may vary depending on the specific amino acid and peptide sequence.
Experimental Protocols
Protocol 1: Kaiser Test for Unreacted Primary Amines
Purpose: To qualitatively assess the completion of a coupling reaction by detecting free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube.
-
In a separate reference tube, add no resin.
-
To both tubes, add 2-3 drops of Reagent A, Reagent B, and Reagent C.
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Heat both tubes at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
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Colorless/Yellow: Negative result (no free primary amines), indicating complete coupling.
-
Blue: Positive result (free primary amines present), indicating incomplete coupling.
-
Protocol 2: Small-Scale Test Cleavage
Purpose: To assess the quality and yield of the synthesized peptide before committing the entire batch of resin to cleavage.
Reagents:
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash a small amount of the dried peptide-resin (e.g., 10-20 mg) with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 200-400 µL) to the resin in a microcentrifuge tube.
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Allow the cleavage to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Pellet the resin by centrifugation and transfer the supernatant to a new tube.
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Precipitate the peptide by adding the supernatant to a 10-fold volume of ice-cold diethyl ether.
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Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with more cold ether.
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Dry the peptide pellet and dissolve it in a suitable solvent for analysis by HPLC and Mass Spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for low peptide synthesis yield.
References
Proper storage and handling of Boc-L-Valine-d8 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Boc-L-Valine-d8 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.[1][2] Storing it in a desiccator is highly recommended to prevent degradation from atmospheric moisture.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is crucial to use an anhydrous, aprotic solvent to prevent hydrogen-deuterium (H/D) exchange.[2] Anhydrous dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chloroform are suitable choices.[3] To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Weigh the desired amount in a clean, dry vial and add the anhydrous solvent. Gentle vortexing or sonication can be used to ensure complete dissolution.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q4: What is the expected shelf-life of this compound?
A4: When stored as a solid under the recommended conditions (-20°C, dry, dark), this compound is stable for several years. One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use. Stock solutions in anhydrous aprotic solvents are generally stable for up to one month at -20°C and for several months at -80°C, though it is always best to use freshly prepared solutions for critical experiments.
Q5: Is this compound susceptible to degradation?
A5: Yes, the primary degradation pathways for this compound are cleavage of the Boc protecting group under acidic conditions and hydrogen-deuterium (H/D) exchange at the alpha-carbon and side chain under certain conditions (e.g., presence of protic solvents, basic or acidic conditions).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent mass spectrometry results (lower than expected mass). | Hydrogen-deuterium (H/D) exchange with protic solvents or atmospheric moisture. | Always use anhydrous, aprotic solvents for sample preparation. Store the compound and solutions in a desiccator. Prepare samples immediately before analysis. |
| Poor solubility of the solid compound. | Use of an inappropriate solvent or presence of moisture. | Use anhydrous DMSO, DMF, or chloroform for dissolution. Gentle warming or sonication can aid dissolution. Ensure the solvent has not absorbed atmospheric moisture. |
| Failure to couple this compound in solid-phase peptide synthesis (SPPS). | Incomplete deprotection of the preceding amino acid or poor activation of the this compound. | Ensure complete deprotection of the N-terminus on the resin. Use a reliable coupling reagent and follow established protocols for Boc-SPPS. |
| Presence of unexpected side products in peptide synthesis. | Premature deprotection of the Boc group or side reactions during coupling. | Maintain neutral or slightly basic conditions during the coupling step. The Boc group is labile to strong acids. |
| Broad or unexpected peaks in NMR spectrum. | Sample aggregation or degradation. | Ensure the compound is fully dissolved. If aggregation is suspected, try a different deuterated solvent or adjust the concentration. Re-check the purity of the compound if degradation is suspected. |
Stability Data
The stability of this compound is critical for its effective use. The following tables provide representative data on the stability of this compound under various storage conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) | Notes |
| -20°C, Desiccated, Dark | 24 Months | >99% | Recommended long-term storage. |
| 4°C, Desiccated, Dark | 12 Months | >98% | Suitable for short to medium-term storage. |
| 25°C, Ambient Humidity, Light | 1 Month | <95% | Not recommended; significant degradation possible. |
Table 2: Stability of this compound in Anhydrous DMSO (10 mg/mL)
| Storage Condition | Duration | Purity (%) | Notes |
| -80°C | 6 Months | >99% | Recommended for long-term solution storage. |
| -20°C | 1 Month | >98% | Suitable for short-term working solutions. |
| 4°C | 1 Week | ~97% | Prone to gradual degradation. |
| 25°C | 24 Hours | <95% | Significant degradation can occur. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity and Stability Assessment of this compound
This protocol outlines a general method for assessing the chemical purity of this compound and monitoring its stability over time.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode, scanning for the expected m/z of the protonated molecule.
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile or methanol to a final concentration of approximately 1 mg/mL.
Protocol 2: NMR Spectroscopy for Assessing Isotopic Purity and H/D Exchange
This protocol can be used to confirm the isotopic enrichment of this compound and to detect any potential H/D exchange.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high isotopic purity.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the valine side chain and alpha-proton confirms high deuteration. Residual proton signals can be integrated to estimate the level of isotopic enrichment.
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²H NMR (Deuterium NMR): Acquire a deuterium spectrum to directly observe the signals of the deuterium atoms. This provides a definitive confirmation of the deuteration pattern.
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Monitoring H/D Exchange: To test for H/D exchange, a sample can be dissolved in a protic solvent (e.g., methanol-d₄) and the ¹H NMR spectrum monitored over time. The appearance or increase in intensity of proton signals in the valine region would indicate H/D exchange.
Visualizations
References
Preventing H/D back-exchange with Boc-L-Valine-d8 during experiments
Welcome to the Technical Support Center for Boc-L-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing H/D back-exchange during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern for this compound?
Hydrogen-Deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This process compromises the isotopic purity of the compound, which can lead to inaccurate results in sensitive analytical techniques like NMR spectroscopy and mass spectrometry. For this compound, the deuterium atoms on the valine side chain and alpha-carbon are susceptible to exchange under certain conditions.
Q2: What are the primary factors that promote H/D back-exchange?
The three main factors that influence the rate of H/D back-exchange are:
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Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the primary sources of hydrogen that can replace deuterium.[1] Moisture in the atmosphere and on glassware is a significant contributor.[1]
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pH of the Solution: The rate of H/D exchange is highly dependent on pH. The exchange is catalyzed by both acids and bases.[2] For amide protons in peptides, the minimum rate of exchange occurs at a pH of approximately 2.5-2.6.[2]
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Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.
Q3: Which deuterated solvents are recommended to minimize back-exchange for NMR analysis?
Aprotic deuterated solvents are highly recommended as they lack exchangeable protons. The choice of solvent will also depend on the solubility of this compound.
Recommended Aprotic Deuterated Solvents:
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Acetonitrile-d₃
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Chloroform-d
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Dimethyl Sulfoxide-d₆ (DMSO-d₆)
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Benzene-d₆
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Acetone-d₆
Protic deuterated solvents like Deuterium Oxide (D₂O) and Methanol-d₄ should be avoided unless the experimental design specifically requires them, as they can participate in exchange reactions.
Q4: How can I minimize H/D back-exchange during sample preparation for mass spectrometry?
For mass spectrometry, especially in hydrogen exchange mass spectrometry (HX-MS) experiments, minimizing back-exchange is critical. Key strategies include:
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Quenching Conditions: After the labeling experiment, the exchange reaction should be "quenched" by rapidly lowering the pH to the minimum exchange rate (around pH 2.5) and reducing the temperature to at or below 0°C.
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UPLC/HPLC Conditions: Maintain a low temperature throughout the chromatographic separation.
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Solvent Composition: Use mobile phases with low protic solvent content where possible.
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Analysis Time: Minimize the time between sample preparation and analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of deuterium label observed in ¹H NMR (appearance of proton signals in deuterated positions). | 1. Contamination of the deuterated solvent with water. 2. Use of wet NMR tube or glassware. 3. Exposure of the sample to atmospheric moisture. | 1. Use a fresh, sealed ampule of high-purity deuterated solvent. 2. Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool in a desiccator before use. 3. Prepare the sample under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen or argon). |
| Inconsistent results in quantitative mass spectrometry. | H/D back-exchange is occurring to a variable extent between samples. | 1. Strictly adhere to a standardized and rapid sample preparation protocol. 2. Ensure consistent quenching conditions (pH and temperature) for all samples. 3. Use an automated liquid handling system for improved reproducibility. |
| Broad water peak in ¹H NMR spectrum obscuring signals. | Significant water contamination in the sample. | 1. Dry the this compound solid under high vacuum before dissolving. 2. Use a deuterated solvent from a freshly opened sealed container. 3. For highly sensitive experiments, pre-rinse the NMR tube with D₂O, discard, and then dry thoroughly before use to exchange labile protons on the glass surface. |
Data Presentation
Table 1: Illustrative H/D Back-Exchange of this compound in Various Deuterated Solvents at Room Temperature Over 24 Hours.
| Deuterated Solvent | Solvent Type | Anticipated % H/D Back-Exchange (Illustrative) | Notes |
| Chloroform-d | Aprotic | < 1% | Excellent choice for minimizing back-exchange. |
| Acetonitrile-d₃ | Aprotic | < 1% | Another excellent aprotic solvent. |
| DMSO-d₆ | Aprotic | < 2% | Slightly more hygroscopic than chloroform-d, so careful handling is required. |
| Methanol-d₄ | Protic | 5 - 15% | Contains exchangeable deuterons and can facilitate back-exchange. |
| Deuterium Oxide (D₂O) | Protic | 10 - 25% | Readily participates in H/D exchange, especially at non-neutral pD. |
Note: The actual extent of back-exchange will depend on the purity of the solvent, the presence of any acidic or basic impurities, and the handling conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Spectroscopy
Objective: To prepare a sample of this compound in a deuterated aprotic solvent for NMR analysis while minimizing H/D back-exchange.
Materials:
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This compound
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High-purity aprotic deuterated solvent (e.g., Chloroform-d, Acetonitrile-d₃) from a sealed ampule
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NMR tube and cap, dried in an oven at 120°C for at least 4 hours and cooled in a desiccator
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Dry gas (Nitrogen or Argon)
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Glovebox (recommended)
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Microsyringe
Procedure:
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Environment Setup: If available, perform all steps in a glovebox with a dry, inert atmosphere. If a glovebox is not available, work quickly and efficiently under a gentle stream of dry nitrogen or argon gas.
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Sample Weighing: Weigh the desired amount of this compound into a clean, dry vial.
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Solvent Addition: Open a fresh sealed ampule of the chosen deuterated solvent. Using a dry microsyringe, transfer the required volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the this compound.
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Dissolution: Gently swirl the vial to dissolve the solid completely. Avoid vigorous shaking.
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Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to the dried NMR tube.
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Capping: Securely cap the NMR tube.
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Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Sample Preparation for Mass Spectrometry with Minimized Back-Exchange
Objective: To prepare a sample containing this compound for LC-MS analysis, ensuring minimal loss of the deuterium label. This protocol is adapted from general procedures for HX-MS.
Materials:
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Solution containing this compound
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Quench buffer (e.g., 0.1% formic acid in water, pH adjusted to 2.5)
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Ice bath or cooling block
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UPLC/HPLC system with a cooled autosampler and column oven
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Mass spectrometer
Procedure:
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Pre-cooling: Pre-chill the quench buffer and all necessary pipette tips and microcentrifuge tubes to 0°C.
-
Quenching: To quench any ongoing exchange reaction, dilute the sample solution with the pre-chilled quench buffer. The final pH should be approximately 2.5.
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Immediate Analysis: Immediately place the quenched sample in the cooled autosampler (set to ~2-4°C) of the UPLC/HPLC system.
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Chromatography: Perform the chromatographic separation at a low temperature (e.g., 0-4°C for the column) to minimize back-exchange during this step.
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Mass Spectrometry: The eluent is directly introduced into the mass spectrometer for analysis.
Visualizations
References
Technical Support Center: Boc-L-Valine-d8 as an Internal Standard
Welcome to the technical support center for the use of Boc-L-Valine-d8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using this compound as an internal standard?
The most frequently encountered issues include:
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Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from this compound and their replacement with hydrogen from the surrounding environment.[1][2]
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Chromatographic (Isotopic) Shift: The deuterated internal standard (this compound) and the non-labeled analyte (Boc-L-Valine) having slightly different retention times during chromatographic separation.[1][2]
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Purity Issues: The presence of unlabeled Boc-L-Valine in the deuterated internal standard material.[1]
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Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.
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In-source Instability: The deuterated internal standard exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
Q2: Why might my this compound internal standard lose its deuterium label (isotopic exchange)?
Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. While the deuterium atoms in this compound are generally on stable carbon positions, exchange can still be a concern under certain conditions.
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Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) are more susceptible to exchange. In this compound, the deuterium atoms are on the valine side chain and backbone, which are generally stable. However, extreme pH conditions can promote exchange.
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Solvent Conditions: Storing or reconstituting deuterated standards in highly acidic or basic solutions can catalyze hydrogen/deuterium (H/D) exchange.
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Temperature: Elevated temperatures during sample preparation or storage can increase the rate of isotopic exchange.
Q3: My this compound internal standard and the analyte have different retention times. What causes this and how can I fix it?
This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a shift in retention time, particularly in reverse-phase chromatography where deuterated compounds often elute slightly earlier.
-
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve the co-elution of the analyte and the internal standard.
-
Q4: How can I check for the purity of my this compound internal standard?
The presence of unlabeled Boc-L-Valine in your deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Assessment Protocol:
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Prepare a solution containing only the this compound internal standard at the concentration used in your assay.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition for the unlabeled Boc-L-Valine.
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A significant signal in the analyte's mass transition indicates the presence of the unlabeled compound as an impurity. The response for the unlabeled analyte should ideally be less than 0.1% of the internal standard response.
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Troubleshooting Guides
Issue 1: High Variability and Inaccurate Quantification
Symptoms:
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High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for a time equivalent to the analytical run. Re-inject and check for an increase in the signal of the unlabeled analyte.2. Control pH: Avoid strongly acidic or basic conditions in your sample preparation and mobile phases.3. Use Aprotic Solvents: When possible, use aprotic solvents for stock solutions. |
| Differential Matrix Effects | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to compare the response of the analyte and internal standard in the presence and absence of the matrix.2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.3. Optimize Chromatography: Ensure the analyte and internal standard co-elute as closely as possible. |
| Impurity of Internal Standard | 1. Verify Purity: Analyze a high concentration of the internal standard solution alone to check for the presence of the unlabeled analyte.2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity. Generally, isotopic enrichment should be ≥98% and chemical purity >99%. |
Issue 2: Drifting Internal Standard Signal
Symptoms:
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The peak area of this compound progressively decreases or increases throughout an analytical run.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| System Contamination/Carryover | 1. Inject Blanks: Run several blank injections after a high concentration sample to check for carryover.2. Clean the System: Clean the injector, column, and ion source of the mass spectrometer. |
| Adsorption to Surfaces | 1. Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the LC system before running samples. |
| Instability in Solution | 1. Check Solution Stability: Prepare fresh solutions of the internal standard and compare their performance to older solutions. Store stock solutions at the recommended temperature, protected from light. |
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange
Objective: To determine if deuterium-hydrogen exchange is occurring with this compound under experimental conditions.
Methodology:
-
Prepare Solutions:
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Solution A: A mixture of Boc-L-Valine and this compound in the initial mobile phase.
-
Solution B: this compound only in the initial mobile phase.
-
Solution C: this compound only in the sample diluent.
-
-
Initial Analysis (T=0): Inject solutions A and B to establish a baseline response for both the analyte and the internal standard, and to confirm the purity of the internal standard.
-
Incubation: Incubate solution C at the temperature and for the duration of a typical sample preparation and analysis cycle.
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Final Analysis: After incubation, inject solution C and monitor the mass transitions for both Boc-L-Valine and this compound.
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Evaluation: A significant increase in the signal for unlabeled Boc-L-Valine in the incubated solution C compared to the initial analysis of solution B indicates that isotopic exchange has occurred.
Protocol 2: Evaluating Matrix Effects
Objective: To determine if the sample matrix is causing differential ion suppression or enhancement for Boc-L-Valine and its deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and internal standard into the final sample solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
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Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluation: Compare the matrix effect for the analyte and the internal standard. A significant difference indicates differential matrix effects.
Hypothetical Data for Matrix Effect Evaluation:
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio |
| A (Neat) | 1,000,000 | 1,200,000 | 0.83 |
| B (Post-Spike) | 750,000 | 1,100,000 | 0.68 |
| C (Pre-Spike) | 680,000 | 995,000 | 0.68 |
Analysis of Hypothetical Data:
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Analyte Matrix Effect: (750,000 / 1,000,000) * 100 = 75% (25% ion suppression)
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Internal Standard Matrix Effect: (1,100,000 / 1,200,000) * 100 = 91.7% (8.3% ion suppression)
Visualizations
Caption: A typical experimental workflow for using this compound as an internal standard.
Caption: A logical diagram for troubleshooting common issues with deuterated internal standards.
References
Technical Support Center: Chromatography of Deuterated Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic separation of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated analog?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1] Although chemically identical, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) causes subtle changes in the molecule's physicochemical properties.[2] These differences, while minor, are significant enough to alter the compound's interaction with the chromatographic stationary and mobile phases, resulting in a shift in retention time.[2]
Key factors contributing to this effect include:
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Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their non-deuterated (protiated) counterparts. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[2]
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Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen (C-H) bond. This can lead to weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase, contributing to earlier elution in RPLC.[2]
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Molecular Size and Polarity: The substitution can lead to minor changes in the molecule's conformation, effective size, and polarity, which influences its interaction with the stationary phase.
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog. However, this elution order can be reversed in normal-phase liquid chromatography (NPLC).
Q2: How significant can the retention time difference be?
The magnitude of the retention time shift (ΔtR) is typically small but measurable. It depends on several factors:
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Number and Position of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a greater retention time shift. The position of the label can also play a role; labels on more lipophilic parts of the molecule may have a more pronounced effect in RPLC.
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Chromatographic Conditions: The mobile phase composition, column chemistry, and temperature can all influence the degree of separation.
Q3: My deuterated internal standard is not co-eluting with my analyte. Is this a problem?
Yes, this can be a significant problem, especially in quantitative LC-MS analysis. Ideally, a stable isotope-labeled internal standard (SIL-IS) should co-elute with the analyte to experience and correct for the exact same matrix effects (ion suppression or enhancement). When the deuterated standard has a different retention time, it may not perfectly compensate for these effects, potentially leading to scattered, inaccurate, and imprecise results.
Troubleshooting Guide
Problem: My deuterated internal standard and analyte peaks are partially or fully separated.
This is the most common issue. The goal is to adjust the chromatographic parameters to either achieve baseline separation for individual quantification or, more commonly for LC-MS, to force co-elution to ensure accurate correction for matrix effects.
| Strategy | Action | Expected Outcome |
| 1. Modify the Gradient | Decrease the gradient slope (make it shallower). For example, change from a 10-minute gradient of 5-95% B to a 20-minute gradient of 5-95% B. | Increases the separation window, which can improve the resolution between the two peaks. |
| Introduce an isocratic hold. Add a brief isocratic hold at a mobile phase composition just before the elution of the compounds of interest. | Can improve the separation of closely eluting peaks. | |
| 2. Adjust the Mobile Phase | Change the organic modifier. Switch from acetonitrile to methanol, or vice versa. | This alters the selectivity of the separation. Methanol can offer different π-π interactions compared to acetonitrile, potentially changing the retention behavior of the isotopologues. |
| Adjust the aqueous phase composition. Decreasing the percentage of the organic modifier (e.g., methanol) in the mobile phase can increase the separation factor for some compounds. | May increase retention and improve separation. | |
| 3. Modify Temperature | Decrease the column temperature. For example, from 40°C to 30°C. | In RPLC, lower temperatures generally increase retention and can enhance separation by amplifying the small energy differences between the isotopologues' interactions with the stationary phase. |
| 4. Use a Lower Resolution Column | Switch to a column with lower efficiency. This could mean using a column with a larger particle size or a shorter length. | This is a counterintuitive but effective strategy specifically for LC-MS when co-elution is desired. A lower resolution column can broaden the peaks, causing them to overlap and effectively co-elute, thereby ensuring they experience the same matrix effects. |
Quantitative Data Summary
The following table summarizes observed retention time differences from various studies. A positive ΔtR indicates that the deuterated compound elutes earlier than the non-deuterated (protiated) compound.
| Compound Pair | Deuteration | Chromatographic Mode | Retention Time (Protiated) | Retention Time (Deuterated) | ΔtR (seconds) |
| Dimethyl-labeled Peptides (Light vs. Intermediate) | d-labeled | UPLC-RPLC | Not Specified | Not Specified | Median shift of 2.0 s |
| Dimethyl-labeled Peptides (Light vs. Heavy) | d-labeled | UPLC-RPLC | Not Specified | Not Specified | Median shift of 2.9 s |
| Ergothioneine / d9-Ergothioneine | d9 | HPLC-RPLC | 1.44 min | 1.42 min | 1.2 s |
| Fexofenadine / d6-Fexofenadine | d6 | LC-ESI-MS | Not Specified | Not Specified | Partial Separation Observed |
| Olanzapine / d3-Olanzapine | d3 | NPLC | Not Specified | Not Specified | Deuterated elutes later (Rs = 0.34) |
| Des-methyl Olanzapine / d8-Des-methyl Olanzapine | d8 | NPLC | Not Specified | Not Specified | Deuterated elutes later (Rs = 0.73) |
Experimental Protocols
Protocol: Method Development for Resolving or Co-eluting Deuterated Analogs
This protocol provides a systematic approach to developing a chromatographic method for a compound and its deuterated internal standard.
1. Initial Scouting Gradient
-
Objective: To determine the approximate elution time and peak shape of the analyte and internal standard.
-
Column: Use a standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Gradient: Run a fast, broad "scouting" gradient, such as 5% to 95% B over 10 minutes.
-
Analysis: Inject a mixture of the analyte and the deuterated standard. Observe the retention times and the degree of separation.
2. Gradient Optimization
-
Objective: To fine-tune the separation based on the scouting run.
-
If peaks are separated but resolution is poor:
-
Decrease the gradient slope around the elution time of the compounds. For example, if the compounds elute at 60% B, change the gradient to have a shallower slope in the 50-70% B range.
-
-
If co-elution is desired for LC-MS:
-
Increase the gradient slope to sharpen the peaks and reduce the chance of separation.
-
If separation persists, consider the strategies in the troubleshooting guide, such as changing the organic modifier to methanol or using a lower-efficiency column.
-
3. Temperature and Mobile Phase Optimization
-
Objective: To further refine selectivity.
-
Temperature: Analyze the separation at two other temperatures (e.g., 30°C and 50°C) to see the effect on resolution.
-
Organic Modifier: If using acetonitrile, repeat the optimized gradient using methanol as Mobile Phase B. The change in solvent can significantly alter selectivity.
4. Final Method Refinement
-
Objective: To finalize the method for routine use.
-
Based on the data from steps 1-3, select the combination of gradient, temperature, and mobile phase that provides the desired outcome (separation or co-elution).
-
Ensure the method is robust by assessing small variations in mobile phase composition and temperature.
References
Technical Support Center: Optimizing Collision Energy for Boc-L-Valine-d8 Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing collision energy for the fragmentation of Boc-L-Valine-d8 labeled peptides in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing collision energy?
A1: Optimizing collision energy is a critical step in tandem mass spectrometry (MS/MS) to ensure efficient fragmentation of a precursor ion into product ions. This optimization aims to maximize the signal intensity of specific fragment ions, which is crucial for accurate quantification and identification of your this compound labeled peptides.
Q2: What are the typical fragment ions observed for Boc-protected peptides?
A2: In addition to the expected peptide backbone fragments (b- and y-ions), Boc-protected peptides often exhibit characteristic neutral losses from the Boc group itself. These include the loss of isobutylene (56 Da) or t-butanol.[1][2] It is important to account for these potential fragmentation pathways during your data analysis.
Q3: Is there a universal collision energy setting for all this compound labeled peptides?
A3: No, there is no single universal collision energy. The optimal collision energy is dependent on several factors, including the mass-to-charge ratio (m/z) of the precursor ion, its charge state, and the specific fragment ions of interest.[3][4]
Q4: How does the deuterium labeling in this compound affect fragmentation?
A4: While the fundamental fragmentation pathways remain similar to their non-labeled counterparts, the presence of eight deuterium atoms will result in a corresponding mass shift in the precursor ion and any fragment ions containing the valine-d8 residue. This predictable mass shift is the basis for using stable isotope labeling in quantitative proteomics.
Q5: Should I expect different optimal collision energies for b- and y-ions?
A5: Yes. Studies have shown that b-ions and y-ions often have different optimal collision energies. Typically, b-ions require lower collision energies for optimal fragmentation compared to y-ions.[3] Therefore, it is beneficial to determine the optimal collision energy for each specific fragment ion you intend to use for quantification.
Troubleshooting Guides
Problem 1: Low Intensity of Fragment Ions
Possible Cause: Suboptimal collision energy.
Solution:
-
Perform a Collision Energy Ramp Experiment: Systematically vary the collision energy over a range (e.g., 10-50 eV) and monitor the intensity of the desired fragment ions. This will allow you to identify the energy that produces the maximum signal.
-
Consider Stepped Collision Energy: Applying a stepped normalized collision energy scheme, which combines ions from low, medium, and high collision energies, can increase the diversity of generated fragment ions and improve overall signal.
Problem 2: Premature Loss of the Boc-Protecting Group
Possible Cause: In-source fragmentation or excessively high collision energy.
Solution:
-
Softer Ionization: If significant loss of the Boc-group is observed in the MS1 spectrum, this indicates in-source fragmentation. Consider using a softer ionization technique if available.
-
Lower Collision Energy: High collision energies can lead to the complete loss of the Boc-group, reducing the intensity of your desired peptide fragment ions. Start with a lower collision energy range in your optimization experiments.
-
Mobile Phase Composition: High concentrations of trifluoroacetic acid (TFA) in the mobile phase can sometimes induce deprotection of the Boc group. Consider using formic acid as an alternative.
Problem 3: Inconsistent Fragmentation Patterns
Possible Cause: Fluctuations in instrument parameters or sample complexity.
Solution:
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated.
-
Sample Purity: Impurities in your sample can lead to co-elution and co-fragmentation, resulting in inconsistent spectra. Ensure adequate sample cleanup and chromatographic separation.
-
Scheduled MRM/PRM: For targeted experiments, use scheduled multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to ensure that data is acquired only when the peptide is eluting, reducing the chances of interfering ions.
Experimental Protocols
Protocol: Determining Optimal Collision Energy for a this compound Labeled Peptide
This protocol outlines a general procedure for determining the optimal collision energy for a specific precursor-to-fragment ion transition using a triple quadrupole or a Q-TOF mass spectrometer.
-
Sample Preparation: Prepare a solution of your purified this compound labeled peptide at a concentration suitable for direct infusion or LC-MS analysis.
-
Instrument Setup:
-
Set up the mass spectrometer in positive ionization mode.
-
Infuse the sample directly or inject it onto an LC column.
-
In the MS1 scan, identify the m/z of the precursor ion for your labeled peptide.
-
-
MS/MS Method Creation:
-
Create a product ion scan method, selecting your precursor ion of interest.
-
Define a range of collision energies to be tested. A typical starting range is 10 to 50 eV, with steps of 2-5 eV.
-
-
Data Acquisition: Acquire MS/MS spectra at each collision energy step.
-
Data Analysis:
-
Extract the ion chromatograms (XICs) for your desired product ions at each collision energy.
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that yields the highest intensity for a specific product ion is the optimal collision energy for that transition.
-
Data Presentation
The following tables are illustrative examples of how to present your collision energy optimization data.
Table 1: Optimal Collision Energy (CE) for a Hypothetical this compound Labeled Peptide (Precursor m/z = 550.3)
| Precursor Ion (m/z) | Charge State | Product Ion | Product Ion (m/z) | Optimal CE (eV) |
| 550.3 | 2+ | y5 | 620.4 | 28 |
| 550.3 | 2+ | y6 | 733.5 | 30 |
| 550.3 | 2+ | y7 | 846.6 | 32 |
| 550.3 | 2+ | b3 | 310.2 | 22 |
| 550.3 | 2+ | b4 | 423.3 | 24 |
| 550.3 | 2+ | b5 | 536.4 | 26 |
Table 2: Comparison of Signal Intensity at Different Collision Energies for the y6 Ion
| Collision Energy (eV) | Signal Intensity (arbitrary units) |
| 20 | 1.5 x 10^4 |
| 25 | 3.2 x 10^4 |
| 30 | 5.8 x 10^4 |
| 35 | 4.1 x 10^4 |
| 40 | 2.0 x 10^4 |
Visualizations
Caption: Experimental workflow for collision energy optimization.
Caption: Logical troubleshooting workflow for fragmentation issues.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing Boc-L-Valine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides containing Boc-L-Valine-d8.
Frequently Asked Questions (FAQs)
Q1: How does the deuterium labeling (d8) in this compound affect HPLC purification?
A1: The stable isotope labeling in this compound does not significantly alter the physicochemical properties or chemical reactivity of the peptide.[1] Consequently, the chromatographic behavior, such as retention time in reversed-phase HPLC, should be nearly identical to the unlabeled equivalent under the same conditions.[1] Any purification challenges are more likely to arise from the Boc protecting group and the overall peptide sequence rather than the deuterium labeling.
Q2: What are the main challenges when purifying peptides containing the this compound residue?
A2: The primary challenges stem from the physicochemical properties conferred by the Boc group and the valine residue:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide.[1][2] This can lead to strong retention on reversed-phase HPLC columns, requiring higher concentrations of organic solvent for elution.[2]
-
Poor Solubility: The increased hydrophobicity may cause poor solubility in the aqueous mobile phases typically used at the start of a reversed-phase gradient.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad or tailing peaks in the chromatogram.
-
Secondary Interactions: The peptide may have unwanted interactions with free silanol groups on silica-based stationary phases, leading to peak tailing.
Q3: What is a good starting point for developing an HPLC method for a new peptide containing this compound?
A3: A standard reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. Here is a recommended starting point:
-
Column: A C18 stationary phase is a versatile choice for most peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 214 nm (for the peptide backbone) is standard.
Q4: How does Trifluoroacetic Acid (TFA) improve the separation of these peptides?
A4: TFA is a crucial mobile phase additive that acts as an ion-pairing agent. It forms neutral ion pairs with positively charged groups on the peptide, which minimizes secondary ionic interactions with the stationary phase. This leads to sharper, more symmetrical peaks and improved resolution. TFA also maintains a low pH, which helps to protonate residual silanol groups on the column, further reducing peak tailing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of peptides containing this compound.
Problem 1: Poor Peak Shape (Tailing or Broad Peaks)
| Potential Cause | Recommended Solution |
| Secondary Interactions with the stationary phase (free silanol groups). | Ensure 0.1% TFA is present in the mobile phase to mask silanol interactions. Consider using a high-purity, end-capped silica column. |
| Peptide Aggregation due to high hydrophobicity. | Lower the concentration of the injected sample. Increase the column temperature (e.g., 30-60°C) to improve solubility and reduce aggregation. Consider adding organic modifiers like isopropanol to the sample solvent. |
| Slow Mass Transfer/Kinetics on the column. | Adjust the gradient to be shallower, allowing more time for interaction and elution. Optimize the flow rate; a lower flow rate can sometimes improve peak shape. |
| Inappropriate Column Choice for a very hydrophobic peptide. | If using a C18 column, consider switching to a less retentive stationary phase, such as C8 or C4, which may provide better peak shape. |
Problem 2: Low Peptide Recovery
| Potential Cause | Recommended Solution |
| Poor Sample Solubility in the injection solvent. | Ensure the peptide is fully dissolved. Use a stronger solvent like DMSO or isopropanol for initial dissolution before diluting with the mobile phase. |
| Irreversible Adsorption to the column or HPLC system. | Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces. Increase column temperature to improve solubility and reduce "stickiness". |
| Precipitation on the Column when the sample, dissolved in a strong solvent, mixes with the weaker initial mobile phase. | Use at-column dilution if your system allows, or ensure the injection solvent is as weak as possible while maintaining peptide solubility. |
| Inappropriate Mobile Phase Modifier for highly hydrophobic peptides. | While acetonitrile is common, consider using n-propanol or isopropanol in the mobile phase, as they can improve the solubility and recovery of very hydrophobic peptides. |
Problem 3: Multiple or Unexpected Peaks
| Potential Cause | Recommended Solution |
| Synthetic Impurities such as deletion sequences or truncated peptides. | Optimize the HPLC gradient to improve resolution between the target peptide and impurities. Collect all major peaks and analyze them by mass spectrometry (MS) to identify the desired product. |
| Incomplete Deprotection of the Boc group or other side-chain protecting groups. | Analyze fractions by MS. Incompletely deprotected peptides will have a higher mass and typically a longer retention time due to increased hydrophobicity. |
| Peptide Degradation under acidic purification conditions. | Minimize the time the peptide is exposed to acidic conditions. If degradation is suspected, consider using a milder acid like formic acid (FA), though this may compromise peak shape. |
Experimental Protocols
General RP-HPLC Purification Workflow for a this compound Containing Peptide
This protocol provides a general workflow from crude peptide to purified product.
-
Crude Peptide Preparation:
-
After synthesis and cleavage, precipitate the crude peptide using cold diethyl ether.
-
Wash the peptide pellet with cold ether to remove organic-soluble impurities and scavengers.
-
Air-dry the crude peptide pellet.
-
Dissolve the peptide in a minimal volume of a suitable solvent. For initial analysis, this is typically Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of DMSO or acetonitrile can be used, but minimize the organic solvent to prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Method Development:
-
Column: C18, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Scouting Gradient: Run a broad linear gradient (e.g., 5-95% B over 30 minutes) at a flow rate of 1.0 mL/min to determine the retention time of the target peptide.
-
Optimized Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from impurities.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative or semi-preparative column with the same stationary phase. Adjust the flow rate according to the column diameter.
-
Inject the dissolved crude peptide onto the equilibrated preparative column.
-
Collect fractions as the target peptide elutes.
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
-
Post-Purification Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Visualizations
Caption: Logical workflow for troubleshooting common HPLC purification issues.
Caption: Experimental workflow for HPLC purification of synthetic peptides.
References
Technical Support Center: Mitigating Matrix Effects with Boc-L-Valine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Boc-L-Valine-d8 to mitigate matrix effects in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in bioanalysis?
A1: In the context of bioanalytical methods, the matrix effect refers to the alteration of an analyte's response due to the presence of other components in the sample.[1] These co-eluting, interfering components can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3] Biological samples like plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the ionization of the target analyte.[4][5] This interference can lead to unreliable quantitative results, poor sensitivity, and prolonged assay development.
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for correcting matrix effects in quantitative mass spectrometry. This compound is a chemically identical analog of Boc-L-Valine, with the key difference being the replacement of hydrogen atoms with deuterium. This results in a distinct mass-to-charge ratio (m/z) that can be differentiated by the mass spectrometer. Because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte's peak area to the internal standard's peak area remains consistent. This normalization corrects for variations introduced by the matrix effect, leading to more accurate and precise quantification.
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is a protected amino acid used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein and peptide quantification. It is an appropriate internal standard when you are quantifying Boc-L-Valine or a small peptide containing a valine residue in a complex biological matrix. The core principle of using a SIL-IS is that it should be chemically and physically as similar to the analyte as possible. Therefore, for analytes other than Boc-L-Valine or valine-containing peptides, a different, more structurally similar deuterated internal standard should be chosen.
Q4: What are the key characteristics of an ideal deuterated internal standard?
A4: An ideal deuterated internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should have nearly identical chemical and physical properties to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization.
-
Co-elution: The internal standard must co-elute with the analyte for effective compensation of matrix effects.
-
Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be large enough to prevent isotopic crosstalk, where the signal from the natural isotopes of the analyte interferes with the signal of the internal standard. A mass difference of 4-5 Da is generally recommended.
-
High Isotopic Purity: The deuterated internal standard should have high isotopic purity and be free from contamination with the unlabeled analyte to ensure accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent recovery of the analyte and/or internal standard | Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for your analyte and matrix. | 1. Optimize Protein Precipitation: Experiment with different precipitation solvents like acetonitrile or methanol and adjust the solvent-to-sample ratio. 2. Evaluate Extraction Method: If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), optimize the wash and elution steps to maximize recovery. |
| Non-linear calibration curve, especially at higher concentrations | Cross-Signal Contribution: Natural isotopes of the analyte may be contributing to the signal of the deuterated internal standard. Detector Saturation: High concentrations of the analyte are overwhelming the mass spectrometer's detector. | 1. Verify Isotopic Purity: Ensure the purity of your this compound standard. 2. Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that minimize isotopic interference. 3. Adjust Concentration Range: Dilute your higher concentration standards to fall within the linear range of the detector. |
| High variability in analyte-to-internal standard peak area ratios across replicate injections | Matrix Effects Still Present: The internal standard may not be perfectly compensating for the matrix effects. Inconsistent Injection Volume: Issues with the autosampler can lead to variable injection volumes. | 1. Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte and internal standard from the interfering matrix components. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 3. Autosampler Maintenance: Perform routine maintenance on the autosampler to ensure accurate and precise injections. |
| Analyte or internal standard peak shape is poor (e.g., tailing, fronting) | Chromatographic Issues: Problems with the analytical column, mobile phase, or gradient. | 1. Column Equilibration: Ensure the column is properly equilibrated before each injection. 2. Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Check for Column Contamination: Clean or replace the analytical column if it is contaminated. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is designed to quantitatively determine the extent of matrix effects (ion suppression or enhancement) on your analyte.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
Analyte stock solution
-
This compound (Internal Standard) stock solution
-
Neat solution (e.g., mobile phase or reconstitution solvent)
-
Sample preparation reagents (e.g., protein precipitation solvent)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the neat solution at a known concentration.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation protocol. After extraction, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Extracted Matrix): Extract the blank biological matrix without adding the analyte or internal standard.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This is a general protocol for protein precipitation, a common technique for preparing biological samples for LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., 200 µL of plasma)
-
This compound working solution (e.g., 20 ng/mL in acetonitrile)
-
Cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution to each tube and briefly vortex.
-
Add 600 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Visualizations
Caption: General workflow for bioanalysis using a deuterated internal standard.
Caption: Logical diagram illustrating how SIL-IS mitigates matrix effects.
References
Validation & Comparative
Isotopic Effects of Boc-L-Valine-d8 on HPLC Retention Time: A Comparative Guide
For researchers and scientists engaged in drug development and other precise analytical disciplines, understanding the subtle factors that can influence chromatographic data is paramount. One such factor is the isotopic labeling of molecules, a common practice in quantitative analysis using stable isotope-labeled internal standards. This guide provides an objective comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of Boc-L-Valine-d8 against its non-deuterated (protiated) analogue, Boc-L-Valine, supported by established chromatographic principles and data from similar compounds.
The Chromatographic Deuterium Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, can lead to small but measurable differences in HPLC retention times.[1] This phenomenon, known as the chromatographic deuterium isotope effect (CDE), is a critical consideration in methods that depend on the co-elution of an analyte and its isotopically labeled standard.[1]
In reversed-phase liquid chromatography (RPLC), the most common mode for analyzing amino acid derivatives, a general trend known as the "inverse isotope effect" is observed.[1] This effect describes the earlier elution of deuterated compounds compared to their non-deuterated counterparts.[1][2] The underlying principle is that the carbon-deuterium (C-D) bond is slightly shorter and possesses lower vibrational energy than the carbon-hydrogen (C-H) bond. These subtle differences can influence intermolecular forces, leading to slightly weaker hydrophobic interactions between the deuterated analyte and the nonpolar stationary phase. Consequently, the deuterated compound travels through the column at a slightly faster rate. The magnitude of this shift is influenced by factors such as the number of deuterium atoms and their position within the molecule.
Comparative Analysis of Retention Times
| Compound | Expected Retention Time (t\u209B) | Expected Retention Time Shift (\u0394t\u209B) |
| Boc-L-Valine | t | N/A |
| This compound | t - \u0394t\u209B | A few seconds earlier than Boc-L-Valine |
Note: The actual retention times and the magnitude of the shift will be dependent on the specific chromatographic conditions employed.
Experimental Protocol for Comparative HPLC Analysis
To experimentally determine the precise retention time difference between Boc-L-Valine and this compound, the following reversed-phase HPLC protocol can be employed.
Objective: To determine the difference in retention time (\u0394t\u209B) between Boc-L-Valine and this compound under specific RPLC conditions.
Materials:
-
Boc-L-Valine standard
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 \u00b5m particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Boc-L-Valine and this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both Boc-L-Valine and this compound at a concentration of 0.5 mg/mL each.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 \u00b5m)
-
Mobile Phase: Gradient elution as follows:
-
0-2 min: 30% B
-
2-12 min: 30-70% B
-
12-15 min: 70% B
-
15-17 min: 70-30% B
-
17-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 \u00b0C
-
Detection: UV at 210 nm
-
Injection Volume: 10 \u00b5L
-
-
Data Acquisition and Analysis:
-
Inject the individual standard solutions to determine the retention time of each compound separately.
-
Inject the mixed standard solution to observe the separation of the two compounds in a single run.
-
Record the retention times for the peaks corresponding to Boc-L-Valine and this compound.
-
Calculate the retention time difference (\u0394t\u209B) between the two compounds.
-
Repeat the injections to ensure reproducibility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of Boc-L-Valine and this compound.
Caption: Workflow for HPLC comparison of Boc-L-Valine and this compound.
References
Validating Analytical Methods: A Comparative Guide to Using Boc-L-Valine-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative mass spectrometry, the use of an internal standard is crucial for achieving high-quality data. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Boc-L-Valine-d8, versus a non-deuterated analogue for the validation of an analytical method for Boc-L-Valine.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative mass spectrometry.[1] They offer significant advantages over non-deuterated (structural analogue) internal standards by closely mimicking the analyte of interest throughout the analytical process, from sample preparation to detection.[2] This guide will delve into the performance comparison of these two approaches, provide detailed experimental protocols, and illustrate the underlying principles through logical diagrams.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The primary role of an internal standard is to compensate for variability in the analytical method, including extraction efficiency, matrix effects, and instrument response.[3] A deuterated internal standard like this compound, being chemically almost identical to the analyte Boc-L-Valine, co-elutes and experiences similar ionization effects, leading to more accurate and precise quantification.[4]
To illustrate this, the following table summarizes representative performance data from a validated LC-MS/MS method for a small molecule, comparing a deuterated and a non-deuterated internal standard. While specific data for Boc-L-Valine analysis is not publicly available, this data reflects typical outcomes.
| Performance Parameter | This compound (Deuterated IS) | Structural Analogue (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | < 20% | ≤ 15% |
| Recovery (% CV) | < 10% | < 20% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and based on typical performance of deuterated vs. non-deuterated internal standards.
The data clearly indicates that the use of a deuterated internal standard results in superior linearity, accuracy, precision, and better compensation for matrix effects and recovery variability.
Experimental Protocols
A robust and validated analytical method is the foundation of reliable results. Below are detailed protocols for the LC-MS/MS analysis of Boc-L-Valine using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Validation Protocol
The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[5] Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations of Boc-L-Valine in the blank matrix. The curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy (% bias) should be within ±15% (±20% at the LLOQ), and the precision (%CV) should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix samples from at least six different sources to the response in a neat solution. The CV of the matrix factor should be ≤15%.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Boc-L-Valine) | To be determined experimentally (e.g., m/z 218.2 -> 162.1) |
| MRM Transition (this compound) | To be determined experimentally (e.g., m/z 226.2 -> 170.1) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using an internal standard, the following diagrams are provided.
Experimental workflow for the quantitative analysis of Boc-L-Valine.
Logical diagram illustrating the principle of internal standard correction.
Conclusion
The choice of an appropriate internal standard is a critical factor in the development of a robust and reliable analytical method. As demonstrated, a deuterated internal standard such as this compound offers superior performance compared to a non-deuterated structural analogue, leading to higher accuracy, precision, and better mitigation of matrix effects. For researchers, scientists, and drug development professionals engaged in quantitative analysis, the use of a stable isotope-labeled internal standard is a highly recommended practice to ensure the integrity and validity of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Accuracy and Precision of Quantification Using Boc-L-Valine-d8
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is critical for a wide range of applications, from proteomics and metabolomics to the development of peptide-based therapeutics. The stable isotope dilution (SID) method, coupled with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an in-depth comparison of Boc-L-Valine-d8 as an internal standard for valine quantification, objectively weighing its performance against other common alternatives and providing supporting data and experimental context.
The Role of Stable Isotope-Labeled Internal Standards
The core principle of the SID method is the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample at the earliest stage of analysis. This internal standard (IS) ideally has the same chemical and physical properties as the analyte, meaning it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample losses.
This compound is a derivative of the essential amino acid L-valine, where eight hydrogen atoms have been replaced with deuterium, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is often utilized in peptide synthesis.[1]
Performance Comparison: this compound vs. Alternatives
Table 1: Quantitative Performance of Valine Quantification using Different Stable Isotope-Labeled Internal Standards
| Parameter | Typical Performance with Deuterated Valine (e.g., L-Valine-d8) | Expected Performance with ¹³C/¹⁵N-Labeled Valine |
| Linearity (R²) | > 0.998[2][3] | > 0.998[4] |
| Lower Limit of Quantification (LLOQ) | 2.0 - 10 ng/mL[5] | 5.4 - 91 fmol |
| Intra-Day Precision (%RSD) | < 11.8% | < 5% |
| Inter-Day Precision (%RSD) | < 14.3% | < 10% |
| Accuracy (% Recovery) | 87.4 - 114.3% | 95 - 105% |
Note: The data presented for deuterated valine is based on studies using L-Valine-d8 as an internal standard, as specific validation data for this compound was not found in the reviewed literature. The performance of this compound is expected to be comparable, with potential minor differences due to the Boc protecting group.
Key Considerations for Choosing an Internal Standard
Deuterium (²H) Labeling (as in this compound):
-
Advantages: Generally less expensive and more readily available than heavier isotope-labeled standards.
-
Potential Disadvantages:
-
Chromatographic Shift: The difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard on a chromatographic column. If this shift is significant, the analyte and internal standard may not experience the same matrix effects, potentially compromising accuracy.
-
Isotopic Exchange: In some instances, deuterium atoms can be prone to exchange with hydrogen atoms from the surrounding solvent, particularly if they are in labile positions. This can lead to a decrease in the isotopic purity of the standard and affect quantification.
-
¹³C and ¹⁵N Labeling:
-
Advantages: These heavier isotopes are less likely to cause a chromatographic shift and are not prone to isotopic exchange, making them the "gold standard" for stable isotope dilution analysis.
-
Disadvantages: Typically more expensive and may have longer synthesis lead times.
The Boc Protecting Group:
The presence of the Boc group on this compound means it is not a direct analogue of the native L-valine. For accurate quantification of free L-valine, the Boc group would need to be removed from both the standard and any derivatized analyte, or the native valine in the sample would need to be derivatized with a Boc group. If used for the quantification of a Boc-L-Valine-containing peptide, it would be a more suitable internal standard.
Experimental Protocols
A typical workflow for the quantification of valine in a biological matrix using a stable isotope-labeled internal standard involves protein precipitation, followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, serum, or tissue homogenate, add 100 µL of an internal standard working solution (containing a known concentration of this compound or another suitable labeled valine standard in methanol or acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column is typically used for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate the amino acids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native valine and the labeled internal standard are monitored.
-
Figure 1. A typical experimental workflow for the quantification of valine in a biological sample using a stable isotope-labeled internal standard.
Signaling Pathways and Logical Relationships
The choice of internal standard is a critical decision point in the method development process. The following diagram illustrates the logical considerations when choosing between a deuterated and a heavier isotope-labeled standard.
Figure 2. Decision-making flowchart for selecting a stable isotope-labeled internal standard for valine quantification.
Conclusion
This compound is a viable option as an internal standard for the quantification of valine, particularly in the context of peptide synthesis where the Boc protecting group is relevant. Its performance in terms of accuracy and precision is expected to be comparable to other deuterated valine standards, which have been shown to yield reliable and reproducible results. However, for applications requiring the highest level of accuracy and to avoid potential issues with chromatographic shifts and isotopic instability, heavier isotope-labeled standards (¹³C or ¹⁵N) are generally recommended. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the nature of the analyte being quantified. Regardless of the choice, rigorous method validation is essential to ensure the reliability of the quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Boc-L-Valine-d8 versus 13C-Labeled Valine in Modern Research Applications
For researchers, scientists, and professionals in drug development, the precise tracking and quantification of metabolic processes are paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor, with deuterated and carbon-13 labeled variants being prominent choices. This guide provides an in-depth performance comparison of two such analogues: Boc-L-Valine-d8 and 13C-labeled valine, offering insights into their respective advantages and limitations in key experimental applications.
This comparison delves into the practical aspects of using these labeled compounds in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with a focus on their application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. While direct, side-by-side experimental data for these specific valine isotopologues is not extensively published, this guide synthesizes established principles of isotopic labeling to provide a robust performance evaluation.
Executive Summary: Key Differences at a Glance
| Feature | This compound | 13C Labeled Valine |
| Primary Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Mass Shift | +8 Da | Variable (e.g., +6 Da for ¹³C₆) |
| Cost-Effectiveness | Generally more cost-effective | Typically more expensive |
| Chromatographic Behavior | Potential for slight retention time shifts ("isotope effect") | Co-elutes perfectly with the unlabeled counterpart |
| Quantitative Accuracy (MS) | Good, but can be affected by isotopic effects | Excellent, considered the gold standard for precision[1] |
| NMR Spectroscopy | Simplifies ¹H NMR spectra by rendering protons "silent" | Enables advanced ¹³C-based NMR experiments for structural analysis[2] |
| Boc Protecting Group | Requires cellular uptake and in-situ deprotection | Not typically supplied with a Boc group for metabolic labeling |
| Potential for Isotope Effects | Higher potential for kinetic isotope effects, which may alter metabolic rates | Negligible kinetic isotope effects |
Performance in Key Applications
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. The choice between deuterated and 13C-labeled amino acids can significantly impact the outcome of a SILAC experiment.
This compound in SILAC:
-
Advantage: A more economical option for large-scale proteomic studies.
-
Challenge (Chromatography): Deuterated compounds can exhibit a slight shift in retention time during liquid chromatography (LC) compared to their non-deuterated counterparts. This can complicate data analysis, although modern software can often account for this.
-
Challenge (Boc Group): The tert-butyloxycarbonyl (Boc) protecting group must be efficiently removed by cellular enzymes for the L-Valine-d8 to be incorporated into newly synthesized proteins. The efficiency of this deprotection can vary between cell lines and may impact labeling efficiency.
-
Challenge (Kinetic Isotope Effect): The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a kinetic isotope effect, potentially altering the rate of metabolic processes.
13C Labeled Valine in SILAC:
-
Advantage: Considered the gold standard for accuracy in SILAC. It co-elutes perfectly with the natural, unlabeled valine, simplifying data analysis and improving quantitative precision.
-
Advantage: The mass shift is distinct and does not suffer from the same potential for isotopic interference as deuterated compounds in complex spectra.
-
Advantage: The absence of a protecting group ensures direct availability for cellular uptake and protein synthesis.
-
Challenge: The primary drawback is the higher cost compared to deuterated analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound in NMR:
-
Primary Use: Simplification of proton NMR (¹H NMR) spectra. The substitution of protons with deuterium, which is "silent" in ¹H NMR, reduces spectral crowding, aiding in the structural analysis of proteins.
13C Labeled Valine in NMR:
-
Primary Use: Essential for a variety of advanced NMR experiments that directly probe carbon atoms. This is invaluable for detailed structural and dynamic studies of proteins and other biomolecules.
Experimental Protocols
General Protocol for SILAC using Labeled Valine
This protocol provides a general framework for a SILAC experiment. Specific parameters, such as cell seeding density and incubation times, should be optimized for the specific cell line and experimental goals.
-
Cell Culture Preparation:
-
Two populations of cells are cultured.
-
One population is grown in "light" medium containing natural L-valine.
-
The second population is grown in "heavy" medium, where the natural L-valine is replaced with either this compound or a 13C-labeled L-valine. The medium must also be deficient in the natural amino acid being labeled.
-
Cells should be cultured for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, cells from both populations are harvested and lysed using an appropriate buffer.
-
-
Sample Mixing:
-
Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.
-
-
Protein Digestion:
-
The mixed protein sample is digested, typically with trypsin, to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
-
Visualizing the Workflow
Conclusion
The choice between this compound and 13C-labeled valine is contingent on the specific requirements of the research. For applications where cost is a significant constraint and potential chromatographic shifts can be managed during data analysis, this compound presents a viable option. However, for studies demanding the highest level of quantitative accuracy and precision, particularly in complex proteomic analyses, 13C-labeled valine is the superior choice, despite its higher cost. The presence of the Boc protecting group on the deuterated valine adds a layer of biological complexity that must be considered and validated for efficient metabolic labeling. Researchers should carefully weigh these factors to select the most appropriate isotopically labeled valine for their experimental needs.
References
The Gold Standard: Quantifying the Superiority of Deuterated Standards in Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of precision and accuracy is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of results obtained via liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between deuterated (stable isotope-labeled) internal standards and their non-deuterated (structural analogue) counterparts, supported by experimental data and detailed methodologies. The consensus within the scientific community is that stable isotope-labeled internal standards, such as deuterated standards, generally offer superior assay performance.[1]
Mitigating Variability for Enhanced Accuracy
Internal standards are crucial for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[2]
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[3] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.
The Power of Co-elution in Combating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS/MS. Deuterated standards are considered the gold standard for compensating for these effects. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards compared to non-deuterated or structural analogue internal standards.
Table 1: Comparison of Assay Precision and Accuracy
| Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated Internal Standard | Key Findings & References |
| Analyte | Testosterone | Testosterone | The choice of internal standard alone can significantly affect the results. Lower results were obtained when using D5 testosterone compared to D2 testosterone. |
| Intra-assay Precision (CV%) | < 5% | 5-15% | Deuterated standards provide better precision due to co-elution and similar ionization. |
| Inter-assay Precision (CV%) | < 8% | 10-20% | Improved long-term reproducibility with deuterated standards. |
| Accuracy (% Bias) | ± 5% | ± 15% | Deuterated standards lead to more accurate quantification by better compensating for matrix effects. The use of a deuterated standard resulted in a mean bias that was not significantly different from the true value. |
Table 2: Compensation for Matrix Effects
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |
| Matrix Effect Variability (CV% of IS-normalized MF) | < 5% | 15-30% | A lower coefficient of variation (CV) for the IS-normalized matrix factor (MF) indicates better compensation for the variability of the matrix effect. Deuterated standards show significantly lower variability across different biological matrices. |
| Ion Suppression/Enhancement Compensation | High | Moderate to Low | Due to co-elution, deuterated standards experience the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization. Structural analogs may have different retention times and be affected differently by matrix components. |
| Differential Matrix Effects | Low risk | Higher risk | A slight chromatographic shift between the analyte and a deuterated standard can occasionally lead to differential matrix effects, but the risk is generally lower than with structural analogs. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted.
Protocol 1: Evaluation of Matrix Effect Compensation
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and assess the internal standard's ability to compensate for it.
Methodology:
-
Sample Sets Preparation:
-
Set 1 (Analyte in neat solution): Prepare the analyte in a clean solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100. An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.
-
IS-Normalized Matrix Factor (MF): Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.
-
Protocol 2: Quantification of Tamoxifen in Human Plasma using Protein Precipitation
This protocol describes a typical protein precipitation method for the extraction of tamoxifen from human plasma for subsequent UPLC-MS/MS analysis.
Methodology:
-
Solutions Preparation:
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve tamoxifen and deuterated tamoxifen in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution in acetonitrile.
-
-
Sample Preparation:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex.
-
Add 600 µL of cold acetonitrile to precipitate proteins and vortex vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard using Selected Reaction Monitoring (SRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the advantages of using a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Experimental Results Using Boc-L-Valine-d8
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental data are paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is critical for achieving accurate results. This guide provides an objective comparison of Boc-L-Valine-d8 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] this compound falls into this category. The fundamental principle is that a deuterated standard is chemically identical to the analyte of interest, with the only difference being the increased mass due to the deuterium atoms. This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization.[1] This co-elution is crucial for compensating for matrix effects, which are a common source of inaccuracy in bioanalytical methods.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards like this compound over non-deuterated alternatives, such as structural analogs, is well-documented. Structural analogs are compounds with similar but not identical chemical structures to the analyte. While often cheaper and more readily available, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention times, resulting in less reliable data.[3]
The following table summarizes the key performance differences based on established analytical validation parameters:
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent, due to co-elution and identical physicochemical properties. | Variable; may not fully compensate for ion suppression or enhancement experienced by the analyte. |
| Accuracy | High, with mean bias typically closer to 100%. | Can be lower, with a greater potential for systemic error. |
| Precision | High, with lower relative standard deviation (%RSD). | Generally lower, with higher variability between measurements. |
| Recovery Correction | Excellent, as it closely mimics the extraction efficiency of the analyte. | Variable, as differences in properties can lead to inconsistent recovery. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Table 1: Comparison of Internal Standard Performance Characteristics.
A study comparing an analogous internal standard with a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma demonstrated a significant improvement in both accuracy and precision with the deuterated standard.[1] The mean bias improved from 96.8% to 100.3%, and the precision (%RSD) decreased from 8.6% to 7.6%.
Experimental Protocols
A. Protocol for Peptide Synthesis using this compound (Boc-SPPS)
This compound can be incorporated into a peptide sequence using the well-established Boc solid-phase peptide synthesis (SPPS) methodology. This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF with scavengers like anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin.
-
Peptide Chain Elongation Cycle (for each amino acid, including this compound):
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide using a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting N-terminal ammonium salt with a solution of DIEA in DCM or DMF.
-
Coupling: Activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent and add it to the resin to form the new peptide bond.
-
-
Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF with scavengers).
-
Peptide Precipitation and Washing: Precipitate the crude peptide with cold diethyl ether and wash to remove scavengers and byproducts.
B. Protocol for Cross-Validation of Analytical Methods
To cross-validate an analytical method using this compound as an internal standard against a method using a different standard, the following general protocol can be adapted.
Objective: To compare the performance of two different internal standards in the quantification of a target analyte in a biological matrix.
Procedure:
-
Sample Preparation: Prepare two sets of calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma).
-
Internal Standard Spiking:
-
Spike one set of samples with this compound at a fixed concentration.
-
Spike the second set of samples with the alternative internal standard (e.g., a structural analog) at its predetermined optimal concentration.
-
-
Sample Extraction: Process all samples using the established extraction procedure.
-
LC-MS/MS Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Construct calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
-
Performance Evaluation: Compare the accuracy (% bias) and precision (% CV) for the QC samples between the two methods. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
Signaling Pathways and Workflows
Branched-Chain Amino Acid (BCAA) Metabolism
Valine, along with leucine and isoleucine, is a branched-chain amino acid. The catabolism of these three amino acids shares the first two enzymatic steps. Understanding this pathway is crucial when studying the metabolic fate of valine.
mTOR Signaling Pathway Activation by Valine
Amino acids, including valine, play a significant role in regulating milk protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for a quantitative bioanalytical experiment using an internal standard.
References
A Head-to-Head Battle: Boc-L-Valine-d8 vs. Unlabeled Valine in Competitive Binding Assays
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. Competitive binding assays are a cornerstone of this exploration, providing critical data on the affinity of unlabeled compounds. The choice of reagents in these assays can significantly impact the results. This guide offers an in-depth comparison of deuterated Boc-L-Valine (Boc-L-Valine-d8) and its unlabeled counterpart in the context of competitive binding assays.
This comparison delves into the theoretical underpinnings of using a deuterated ligand, presents a detailed experimental protocol for a competitive binding assay, and provides a framework for data analysis. We will explore the potential impact of deuterium substitution on binding affinity and discuss scenarios where a deuterated analog might be advantageous.
The Isotope Effect: A Double-Edged Sword
The primary difference between this compound and unlabeled L-Valine lies in the substitution of eight hydrogen atoms with deuterium. This seemingly minor change can have measurable consequences due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This can lead to slower reaction rates when a C-H bond is broken in the rate-determining step of a reaction.
In the context of ligand binding, this can manifest as a binding isotope effect (BIE) . While often assumed to be negligible, a BIE can influence the binding affinity (Ki) of a ligand. The direction and magnitude of this effect are not always predictable and can depend on the specific interactions between the ligand and the receptor. An inverse KIE, where the deuterated compound binds more tightly, has been observed in some protein-ligand interactions. This is attributed to changes in the vibrational entropy of the ligand upon binding.
Data Presentation: A Comparative Overview
As no direct experimental data comparing this compound and unlabeled Boc-L-Valine in a competitive binding assay is publicly available, the following table presents a hypothetical but representative dataset. This data is based on the potential for a modest binding isotope effect and illustrates how the results would be presented. The hypothetical target is a generic amino acid transporter.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| Unlabeled Boc-L-Valine | 125 | 62.5 | -1.05 |
| This compound | 105 | 52.5 | -1.02 |
Note: The Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. For this example, a radioligand concentration of 5 nM and a Kd of 5 nM were assumed.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for a competitive radioligand binding assay to determine the Ki values of unlabeled Boc-L-Valine and this compound.
Objective: To determine and compare the binding affinities (Ki) of unlabeled Boc-L-Valine and this compound for a target receptor using a competitive radioligand binding assay.
Materials:
-
Target receptor preparation (e.g., cell membranes expressing the receptor of interest)
-
Radiolabeled ligand (e.g., [3H]-L-Valine) with known Kd
-
Unlabeled Boc-L-Valine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled Boc-L-Valine and this compound in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.
-
Prepare a working solution of the radiolabeled ligand at a concentration equal to its Kd value in the assay buffer.
-
Thaw the receptor preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined in preliminary experiments to ensure that the total binding is less than 10% of the total radioligand added.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM unlabeled L-Valine) for non-specific binding (NSB).
-
50 µL of the appropriate dilution of the competitor (unlabeled Boc-L-Valine or this compound).
-
50 µL of the radiolabeled ligand solution.
-
50 µL of the receptor preparation.
-
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined in kinetic experiments.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate in the dark.
-
Measure the radioactivity on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for each competitor.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) .
-
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams have been generated using the DOT language.
Differentiating Peptide Isomers with Boc-L-Valine-d8: A Comparative MS/MS Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of peptide isomers is a critical challenge in drug development and proteomics. Isomeric peptides, possessing identical mass, can exhibit distinct biological activities and therapeutic properties. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) techniques for differentiating peptide isomers, with a specific focus on peptides incorporating Boc-L-Valine-d8. The inclusion of a deuterated amino acid and a bulky protecting group introduces unique fragmentation patterns that can be exploited for confident isomer identification.
Unambiguous Isomer Differentiation through Characteristic Fragmentation
The differentiation of peptide isomers relies on generating unique fragment ions in the gas phase. The presence of a Boc (tert-butyloxycarbonyl) protecting group and a deuterated valine residue provides distinct fragmentation pathways that are sensitive to the stereochemistry and position of the amino acids within the peptide chain.
Upon collisional activation in the mass spectrometer, Boc-protected peptides typically exhibit a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). The relative abundance of these losses can be influenced by the adjacent amino acid residues and the overall peptide conformation, providing a preliminary basis for isomer differentiation.
Furthermore, the deuterium atoms on the L-Valine-d8 residue serve as a stable isotopic label. Fragmentation of the valine side chain can lead to deuterated fragment ions, which are readily distinguishable from their non-deuterated counterparts. The specific fragmentation pattern of the deuterated valine side chain can be highly informative for pinpointing the location of this residue within the peptide sequence.
Comparative Analysis of MS/MS Fragmentation Techniques
Several MS/MS fragmentation techniques can be employed to differentiate peptide isomers. The choice of technique can significantly impact the observed fragmentation patterns and the ability to distinguish between closely related structures.
| Fragmentation Technique | Principle | Key Advantages for Isomer Differentiation | Potential Limitations |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, leading to fragmentation. | Widely available, effective for generating backbone b- and y-ions, sensitive to Boc group fragmentation. | May not be energetic enough to induce specific side-chain fragmentations for definitive isomer differentiation. |
| Higher-Energy Collisional Dissociation (HCD) | A higher-energy form of CID performed in an Orbitrap mass analyzer. | Produces a broader range of fragment ions, including side-chain cleavages, which can be crucial for distinguishing isomers. | Can lead to extensive fragmentation, potentially complicating spectral interpretation. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to backbone fragmentation. | Preserves labile modifications and side chains, making it ideal for localizing the deuterated valine. Generates c- and z-type fragment ions. | Less effective for singly charged precursor ions. |
| Radical-Directed Dissociation (RDD) | Utilizes a radical to initiate fragmentation, yielding structure-sensitive patterns. | Highly sensitive to stereochemistry and can provide unique fragmentation pathways for differentiating diastereomers. | Requires specific peptide modifications to introduce a radical site. |
Experimental Protocol: A General Workflow for MS/MS Analysis
The following protocol outlines a general workflow for the differentiation of peptide isomers containing this compound using LC-MS/MS.
1. Sample Preparation:
-
Synthesize the peptide isomers of interest, incorporating this compound at the desired position.
-
Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Accurately determine the concentration of each peptide stock solution.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient of water and acetonitrile, both containing 0.1% formic acid, to elute the peptides.
-
Optimize the gradient to achieve baseline separation of the isomers if possible.
-
-
Mass Spectrometry:
-
Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in positive ion mode.
-
Set the MS1 scan range to encompass the m/z of the precursor ions.
-
For MS/MS, use a data-dependent acquisition (DDA) mode to trigger fragmentation on the most abundant precursor ions.
-
Apply different fragmentation techniques (CID, HCD, ETD) in separate runs to compare the resulting fragmentation patterns.
-
Optimize collision energies for CID and HCD to achieve informative fragmentation.
-
3. Data Analysis:
-
Process the raw data using appropriate software to identify and quantify the fragment ions.
-
Compare the MS/MS spectra of the different isomers, paying close attention to:
-
The relative intensities of the neutral losses from the Boc group.
-
The presence and abundance of fragment ions containing the deuterated valine side chain.
-
The overall pattern of b-, y-, c-, and z-ions.
-
-
Tabulate the key differentiating fragment ions and their relative abundances.
Hypothetical Comparative Fragmentation Data
To illustrate the differentiation of two hypothetical peptide isomers, Isomer 1 (Boc-Val(d8)-Ala-Gly-OH) and Isomer 2 (Boc-Ala-Val(d8)-Gly-OH) , the following table summarizes expected key fragment ions and their relative intensities under CID.
| Fragment Ion | m/z (Isomer 1) | Relative Intensity (Isomer 1) | m/z (Isomer 2) | Relative Intensity (Isomer 2) | Interpretation |
| [M+H-56]⁺ | Consistent | Higher | Consistent | Lower | Neutral loss of isobutylene from Boc group. Difference in intensity suggests conformational differences. |
| [M+H-100]⁺ | Consistent | Lower | Consistent | Higher | Neutral loss of the entire Boc group. |
| b₂ | 208.18 | High | 179.13 | High | Differentiating b₂ ion containing Boc-Val(d8) for Isomer 1 and Boc-Ala for Isomer 2. |
| y₂ | 184.15 | High | 213.20 | High | Differentiating y₂ ion containing Ala-Gly for Isomer 1 and Val(d8)-Gly for Isomer 2. |
| Immonium (Val-d8) | 80.11 | High | 80.11 | High | Presence confirms Val(d8) in the peptide. |
| Immonium (Ala) | 44.05 | High | 44.05 | High | Presence confirms Ala in the peptide. |
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: A streamlined workflow for differentiating peptide isomers.
Caption: Logic for isomer differentiation based on fragmentation.
Conclusion
The differentiation of peptide isomers containing this compound is readily achievable using modern tandem mass spectrometry techniques. The strategic incorporation of a deuterated amino acid and a labile protecting group provides multiple avenues for generating unique and informative fragment ions. By systematically applying and comparing different fragmentation methods such as CID, HCD, and ETD, researchers can confidently identify and characterize peptide isomers, a crucial step in the development of safe and effective peptide-based therapeutics.
A Researcher's Guide to the Certificate of Analysis for Boc-L-Valine-d8
For scientists and professionals in drug development and metabolic research, the quality and characterization of isotopically labeled compounds are paramount. Boc-L-Valine-d8, a deuterated variant of the protected amino acid L-valine, is frequently utilized in peptide synthesis and as a metabolic tracer. A thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the key analytical parameters for this compound, details the experimental methods used for its characterization, and offers a clear workflow for its quality control.
Comparative Analysis of Key Quality Attributes
A Certificate of Analysis for this compound typically includes several critical parameters that define its identity, purity, and isotopic labeling. Below is a comparison of these specifications as offered by various suppliers, alongside the non-deuterated Boc-L-Valine for reference.
| Parameter | This compound (Supplier A - Representative) | This compound (Supplier B - Representative) | Boc-L-Valine (Non-Deuterated) |
| Appearance | White to off-white solid | White crystalline powder | White to off-white powder[1] |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | C₁₀H₁₁D₈NO₄ | C₁₀H₁₉NO₄[1][2] |
| Molecular Weight | 225.31 g/mol [3] | 225.31 g/mol | 217.26 g/mol |
| Chemical Purity (by HPLC) | ≥98% | ≥98% | ≥99.0% |
| Isotopic Purity (Atom % D) | ≥98% | ≥98% | Not Applicable |
| Enantiomeric Purity (by Chiral HPLC) | ≥99% L-isomer | ≥99% L-isomer | ≥99.5% L-isomer |
| Optical Rotation | [α]²⁰/D -6.5° (c=1 in acetic acid) | Specific value provided | [α]²⁰/D -6.2 ± 0.5° (c=1 in acetic acid) |
| Melting Point | 77-80 °C | 77-80 °C | 77-80 °C |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols
The accurate determination of the quality attributes listed above relies on robust analytical methodologies. The following are detailed protocols for the key experiments cited in a typical CoA for this compound.
Identity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the level of deuterium incorporation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals at positions corresponding to the deuterated sites confirms successful labeling. Residual proton signals are integrated to quantify the isotopic purity.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum to confirm the presence and location of deuterium atoms.
-
Data Analysis: The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a non-deuterated internal standard or a non-labeled portion of the molecule (e.g., the Boc group protons).
-
Molecular Weight and Purity by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the deuterated compound and assess its chemical purity.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly or via liquid chromatography (LC) into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The molecular weight is confirmed by the presence of the expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The high-resolution measurement allows for the confirmation of the elemental composition. Purity is assessed by the absence of significant impurity peaks in the spectrum.
-
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage of the main compound relative to any non-volatile impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Enantiomeric Purity by Chiral HPLC
-
Objective: To determine the percentage of the desired L-enantiomer and quantify the presence of the D-enantiomer.
-
Methodology:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column designed for amino acid separations (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: An isocratic mixture of hexane and ethanol with a small percentage of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: As recommended for the specific chiral column.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The enantiomeric purity is expressed as the area percentage of the L-enantiomer peak relative to the total area of both the L- and D-enantiomer peaks.
-
Quality Control and Analysis Workflow
The following diagram illustrates the logical workflow for the quality control and analysis of this compound, from material reception to the final release with a Certificate of Analysis.
Signaling Pathway and Logical Relationships
The quality control process for this compound can be visualized as a decision-making pathway, where each analytical test provides critical data that feeds into the final disposition of the material.
By understanding the components of the Certificate of Analysis and the rigorous testing behind it, researchers can confidently select and utilize high-quality this compound, ensuring the integrity of their research and development activities.
References
Safety Operating Guide
Proper Disposal of Boc-L-Valine-d8: A Guide for Laboratory Professionals
This guide provides detailed procedures for the safe and compliant disposal of Boc-L-Valine-d8, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, as with all laboratory chemicals.[1] Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]
General Disposal Principles
The primary principle for the disposal of this compound is to prevent its release into the environment. Therefore, do not empty into drains or dispose of with general waste .[2][3] All waste containing this compound must be handled as chemical waste and disposed of through a licensed disposal company or your institution's EHS office.[4]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound will depend on its form (solid, liquid, or contaminated material).
3.1. Solid Waste (Unused or Expired Compound)
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound Waste" and any relevant hazard information.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.
3.2. Liquid Waste (Solutions containing this compound)
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "this compound Waste," the solvent(s) used, and the estimated concentration.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: The recommended disposal method for liquid waste is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be handled by a licensed disposal company.
3.3. Contaminated Materials
-
Collection: Items such as gloves, weighing boats, pipette tips, and paper towels that are contaminated with this compound should be collected in a dedicated, sealed plastic bag or container.
-
Labeling: Label the container as "this compound Contaminated Debris."
-
Disposal: Dispose of the container as solid chemical waste through your institution's EHS program.
Spill Management
In the event of a spill:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.
-
Containment: For small dry spills, gently sweep or vacuum the material. Avoid generating dust. If necessary, lightly moisten the material to prevent it from becoming airborne.
-
Collection: Place the swept material into a sealed, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information for the non-deuterated compound, Boc-L-Valine.
| Property | Value |
| Molecular Formula | C10H11D8NO4 |
| Molecular Weight | 225.31 g/mol |
| Appearance | Solid |
| Melting Point | 77-80 °C |
| Storage Class | 11 (Combustible Solids) |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-L-Valine-d8
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Boc-L-Valine-d8, a deuterated amino acid derivative. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Essential Safety and Handling Protocols
When working with this compound, which is a combustible solid, it is crucial to employ appropriate personal protective equipment (PPE) to prevent exposure and ensure safety.[1] The following table summarizes the recommended PPE and general handling guidelines.
| Personal Protective Equipment (PPE) | Requirement and Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may also be necessary.[2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected before use.[3][4] | To prevent skin contact with the chemical. |
| Respiratory Protection | NIOSH/CEN approved respirator, such as a type N95 dust mask, is necessary when dust is formed.[2] | To avoid inhalation of fine particles which may cause respiratory tract irritation. |
| Protective Clothing | A standard lab coat or other suitable protective clothing. | To prevent contamination of personal clothing and skin. |
General Handling and Storage:
-
Handle in a well-ventilated area, preferably with local exhaust ventilation where dust can be generated.
-
Avoid dust formation.
-
Wash hands thoroughly after handling and before breaks.
-
Store at room temperature, away from light and moisture, in a tightly closed container.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | (CD₃)₂CDCD(NH-Boc)CO₂H |
| Molecular Weight | 225.31 g/mol |
| Physical Form | Solid |
| Melting Point | 77-80 °C |
| Storage Class | 11 - Combustible Solids |
Procedural Workflow for Safe Handling
The following diagram illustrates the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.
Spill and Emergency Procedures
In the event of an accidental release, follow these procedures:
-
For non-emergency personnel: Use personal protective equipment, avoid dust formation and breathing dust, and ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material and place it in a suitable, closed container for disposal.
-
Environmental Precautions: Prevent the substance from entering sewers and public waters.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and weigh boats, should be collected in a sealed, labeled container and disposed of as chemical waste.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not empty into drains.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
